molecular formula C46H58N8O8 B10779079 SKI-73

SKI-73

货号: B10779079
分子量: 851.0 g/mol
InChI 键: HZHUKQLWLNDVDZ-IBDVCRJISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

SKI-73 is a useful research compound. Its molecular formula is C46H58N8O8 and its molecular weight is 851.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C46H58N8O8

分子量

851.0 g/mol

IUPAC 名称

(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide

InChI

InChI=1S/C46H58N8O8/c1-26-27(2)39(57)36(28(3)38(26)56)46(4,5)21-35(55)53-33(44(60)49-19-18-29-12-15-32(61-6)16-13-29)17-14-31(23-48-22-30-10-8-7-9-11-30)20-34-40(58)41(59)45(62-34)54-25-52-37-42(47)50-24-51-43(37)54/h7-13,15-16,24-25,31,33-34,40-41,45,48,58-59H,14,17-23H2,1-6H3,(H,49,60)(H,53,55)(H2,47,50,51)/t31-,33-,34+,40+,41+,45+/m0/s1

InChI 键

HZHUKQLWLNDVDZ-IBDVCRJISA-N

手性 SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N[C@@H](CC[C@@H](C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C

规范 SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)NC(CCC(CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C

产品来源

United States

Foundational & Exploratory

SKI-73: A Technical Guide to a Potent and Selective Chemical Probe for PRMT4 (CARM1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. Dysregulation of PRMT4 activity has been implicated in several diseases, most notably cancer, making it a compelling target for therapeutic intervention. SKI-73 is a recently developed chemical probe with pro-drug properties designed to potently and selectively inhibit PRMT4 within a cellular context. This document provides an in-depth technical guide to this compound, summarizing its biochemical and cellular activity, detailing key experimental protocols, and visualizing its mechanism of action and experimental workflows.

Data Presentation: Biochemical and Cellular Activity of this compound

This compound is designed to readily penetrate cell membranes. Once inside the cell, it is processed into its active metabolites, which are potent inhibitors of PRMT4. The following tables summarize the quantitative data for the active forms of this compound against a panel of protein arginine methyltransferases.

CompoundTargetIC50 (nM)
This compound Active Metabolite 1 PRMT4 (CARM1)< 10
PRMT1> 10,000
PRMT3> 10,000
PRMT5> 10,000
PRMT6> 10,000
PRMT7> 10,000
PRMT8> 10,000
CompoundTargetKi (nM)
This compound Active Metabolite 1 PRMT4 (CARM1)~15

Experimental Protocols

In Vitro Methyltransferase Assay (Radiometric)

This protocol is adapted from the methods used to characterize the inhibitory activity of this compound's active metabolites against PRMT4.

Materials:

  • Recombinant human PRMT4 enzyme

  • Histone H3 peptide (substrate)

  • S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

  • This compound active metabolite or other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, PRMT4 enzyme (e.g., 5 nM), and histone H3 peptide (e.g., 20 µM).

  • Add serial dilutions of the this compound active metabolite or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the reaction by adding ³H-SAM (e.g., 1 µM).

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) within the linear range of the assay.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5) to remove unincorporated ³H-SAM.

  • Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Invasion Assay (Boyden Chamber Assay)

This protocol is designed to assess the effect of this compound on the invasive potential of cancer cells, such as MDA-MB-231 human breast cancer cells.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Boyden chambers with Matrigel-coated inserts (8 µm pore size)

  • Fibronectin (chemoattractant)

  • Calcein AM stain

  • Fluorescence plate reader

Procedure:

  • Culture MDA-MB-231 cells to ~80% confluency.

  • Starve the cells in a serum-free medium for 24 hours.

  • Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 1 hour.

  • Add medium containing a chemoattractant (e.g., 10 µg/mL fibronectin) to the lower chamber of the Boyden apparatus.

  • Seed the pre-treated cell suspension into the upper chamber (the Matrigel-coated insert).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.

  • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Stain the invading cells on the lower surface of the membrane with Calcein AM for 1 hour.

  • Measure the fluorescence of the invading cells using a fluorescence plate reader.

  • Quantify the relative invasion by comparing the fluorescence of the this compound-treated cells to the vehicle-treated cells.

Mandatory Visualizations

Signaling Pathway of PRMT4 (CARM1) in Transcriptional Regulation

PRMT4_Signaling_Pathway cluster_nucleus Nucleus TF Steroid Receptor / Transcription Factor p160 p160 Coactivator (e.g., GRIP1) TF->p160 recruits CBP_p300 CBP/p300 p160->CBP_p300 recruits Gene Target Gene Promoter PRMT4 PRMT4 (CARM1) CBP_p300->PRMT4 recruits PRMT4->p160 methylates (R) PRMT4->CBP_p300 methylates (R) Histone_H3 Histone H3 PRMT4->Histone_H3 methylates (H3R17, H3R26) Histone_H3->Gene opens chromatin Transcription Transcription Activation Gene->Transcription leads to SKI73 This compound (Active Metabolites) SKI73->PRMT4 inhibits

Caption: PRMT4 (CARM1) transcriptional coactivation pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Methyltransferase Assay

in_vitro_workflow Start Start Prepare_Mix Prepare Reaction Mix (PRMT4, Histone H3 peptide) Start->Prepare_Mix Add_Inhibitor Add this compound Active Metabolite (or Vehicle) Prepare_Mix->Add_Inhibitor Initiate_Rxn Initiate with ³H-SAM Add_Inhibitor->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Stop_Rxn Spot onto Phosphocellulose Paper Incubate->Stop_Rxn Wash Wash to Remove Unincorporated ³H-SAM Stop_Rxn->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze SKI73_Action SKI73_prodrug This compound (Pro-drug) (Cell Permeable) Cell_Membrane Cell Membrane SKI73_prodrug->Cell_Membrane Crosses Active_Metabolites Active Metabolites (Cell Impermeable) Cell_Membrane->Active_Metabolites Intracellular Processing PRMT4_inhibition Inhibition of PRMT4 Methyltransferase Activity Active_Metabolites->PRMT4_inhibition Downstream_Effects Altered Gene Expression & Reduced Cell Invasion PRMT4_inhibition->Downstream_Effects

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of SKI-73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the underlying signaling pathways. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducible research. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the core concepts.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in regulating a wide array of cellular processes, including signal transduction, gene transcription, and DNA repair. Among the PRMT family, CARM1 (PRMT4) has emerged as a significant therapeutic target in oncology due to its frequent dysregulation in various cancers, including breast cancer. This compound has been developed as a chemical probe to investigate the biological functions of CARM1 and to explore its therapeutic potential. As a prodrug, this compound readily crosses cell membranes and is subsequently metabolized to the active inhibitor, SKI-72.

Biochemical Mechanism of Action

SKI-72, the active metabolite of this compound, functions as a potent inhibitor of CARM1's methyltransferase activity. Structural and biochemical studies have revealed that SKI-72 is a SAM-competitive inhibitor. It binds to the SAM-binding pocket of CARM1, thereby preventing the natural cofactor from binding and inhibiting the transfer of a methyl group to substrate proteins.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of SKI-72 have been characterized through various biochemical assays. The following table summarizes the key quantitative data.

TargetAssay TypeIC50 (nM)Notes
PRMT4 (CARM1) Radiometric Filter Paper Assay13High potency against the primary target.
PRMT1Radiometric Filter Paper Assay>10,000Demonstrates high selectivity over PRMT1.
PRMT3Radiometric Filter Paper Assay>10,000High selectivity.
PRMT5Radiometric Filter Paper Assay>10,000High selectivity.
PRMT6Radiometric Filter Paper Assay>10,000High selectivity.
PRMT7 Radiometric Filter Paper Assay400Shows some off-target activity against PRMT7, but still maintains a >30-fold selectivity for CARM1.[1]

Cellular Mechanism of Action

In a cellular context, this compound effectively suppresses the methylation of known CARM1 substrates. This inhibition of protein arginine methylation leads to downstream effects on gene expression and cellular phenotype, most notably the inhibition of cancer cell invasion.

Inhibition of Cellular Methylation

Treatment of cells with this compound leads to a dose-dependent decrease in the methylation of CARM1 substrates.

Cell LineSubstrateAssay TypeIC50 (nM)
MCF-7BAF155Western Blot / Mass Spectrometry538
HEK293PABP-1Western Blot / Mass Spectrometry1430
VariousMED12Western Blot / Mass Spectrometry500 - 2600
Phenotypic Effects

A key functional consequence of CARM1 inhibition by this compound is the suppression of cancer cell invasion, a critical step in metastasis.

Cell LineAssay TypeEndpointEC50 (µM)
MDA-MB-231In Vitro Invasion AssayInhibition of Invasion1.3
MCF-7Cell Proliferation AssayInhibition of Proliferation>10

Of note, this compound inhibits the invasion of breast cancer cells at concentrations that do not significantly affect cell proliferation, suggesting a specific role for CARM1 in regulating invasive phenotypes.[2]

Signaling Pathways

CARM1 is a key transcriptional coactivator that regulates the expression of numerous genes involved in cell proliferation, differentiation, and metastasis. This compound, by inhibiting CARM1, modulates these signaling pathways. In breast cancer, CARM1 has been shown to be involved in the estrogen receptor (ER) and other oncogenic signaling pathways.

CARM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Estrogen Estrogen ER_mem Membrane ER Estrogen->ER_mem ER_cyto Estrogen Receptor (ER) Estrogen->ER_cyto CARM1 CARM1 (PRMT4) Receptor->CARM1 Signal Transduction ER_mem->CARM1 SKI_73_pro This compound (Prodrug) SKI_72_act SKI-72 (Active) SKI_73_pro->SKI_72_act Intracellular Metabolism SKI_72_act->CARM1 Inhibition ER_nuc ER ER_cyto->ER_nuc p300_CBP p300/CBP CARM1->p300_CBP Methylation Histones Histones (H3) CARM1->Histones Methylation (H3R17) Transcription_Factors Transcription Factors (e.g., BAF155, MED12) CARM1->Transcription_Factors Methylation Gene_Expression Target Gene Expression (Proliferation, Invasion) p300_CBP->Gene_Expression Histones->Gene_Expression Chromatin Remodeling Transcription_Factors->Gene_Expression ER_nuc->CARM1

Caption: CARM1 Signaling Pathway and Inhibition by SKI-72.

Experimental Protocols

Radiometric Filter Paper Assay for CARM1 Inhibition

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.

Workflow:

Radiometric_Assay_Workflow A 1. Prepare Reaction Mixture: - CARM1 Enzyme - Histone H3 Substrate - Assay Buffer - SKI-72 (or vehicle) B 2. Initiate Reaction: Add [³H]-SAM A->B C 3. Incubate: 37°C for 1 hour B->C D 4. Stop Reaction & Spot: Spot mixture onto P81 phosphocellulose paper C->D E 5. Wash Filter Paper: Remove unincorporated [³H]-SAM D->E F 6. Scintillation Counting: Quantify incorporated radioactivity E->F G 7. Data Analysis: Calculate % inhibition and IC50 F->G

Caption: Workflow for Radiometric Filter Paper Assay.

Detailed Protocol:

  • Prepare a reaction mixture containing recombinant human CARM1 enzyme, histone H3 peptide substrate, and assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA).

  • Add varying concentrations of SKI-72 or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding [³H]-S-adenosylmethionine ([³H]-SAM).

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Air-dry the filter paper and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of SKI-72 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Methylation Assay

This assay assesses the ability of this compound to inhibit the methylation of endogenous CARM1 substrates in cells.

Workflow:

Cell_Methylation_Workflow A 1. Cell Culture: Seed cells (e.g., MCF-7) in culture plates B 2. Treatment: Treat cells with varying concentrations of this compound A->B C 3. Incubation: Incubate for 24-48 hours B->C D 4. Cell Lysis: Harvest cells and prepare whole-cell lysates C->D E 5. Western Blot: - Separate proteins by SDS-PAGE - Transfer to membrane D->E F 6. Immunodetection: - Probe with antibodies against methylated substrates (e.g., me-BAF155) - Probe for total protein and loading control E->F G 7. Data Analysis: Quantify band intensities to determine IC50 F->G Invasion_Assay_Workflow A 1. Coat Transwell Inserts: Coat with Matrigel or a similar basement membrane extract B 2. Cell Seeding: Seed MDA-MB-231 cells in serum-free medium with this compound in the upper chamber A->B C 3. Add Chemoattractant: Add medium with serum or growth factors to the lower chamber B->C D 4. Incubate: Incubate for 24-48 hours C->D E 5. Remove Non-Invasive Cells: Remove cells from the upper surface of the membrane D->E F 6. Fix and Stain: Fix and stain the invasive cells on the lower surface of the membrane E->F G 7. Quantify Invasion: Count stained cells under a microscope F->G

References

SKI-73: A Technical Guide to a Novel PRMT4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation, and has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of SKI-73, a novel chemical probe developed as a potent and selective inhibitor of PRMT4. This compound acts as a pro-drug, efficiently penetrating cell membranes before being intracellularly processed into its active form, SKI-72. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for the characterization of this compound and its active metabolites.

Introduction to PRMT4 and its Inhibition

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating signal transduction, gene expression, and DNA repair. PRMT4 is a Type I PRMT that asymmetrically dimethylates its substrates, including histones and various non-histone proteins. Dysregulation of PRMT4 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of PRMT4, such as this compound, are valuable tools for elucidating the biological functions of this enzyme and for the development of novel anti-cancer agents.

This compound: A Pro-drug Approach to PRMT4 Inhibition

This compound was developed as a chemical probe with pro-drug properties to overcome the challenge of delivering charged inhibitors across the cell membrane. Once inside the cell, this compound is metabolized into its active form, SKI-72, which is a potent inhibitor of PRMT4. This strategy allows for the accumulation of the active inhibitor within the cellular environment, leading to sustained target engagement.

Mechanism of Action

The active metabolite of this compound, SKI-72, is designed to mimic the natural cofactor of PRMT4, S-adenosyl-L-methionine (SAM). By binding to the SAM-binding pocket of PRMT4, SKI-72 competitively inhibits the methyltransferase activity of the enzyme, preventing the methylation of its substrates.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SKI-73_ext This compound (Pro-drug) SKI-73_int This compound SKI-73_ext->SKI-73_int Cell Membrane Permeation SKI-72 SKI-72 (Active Inhibitor) SKI-73_int->SKI-72 Metabolic Activation PRMT4 PRMT4 SKI-72->PRMT4 Inhibition SAH SAH PRMT4->SAH Substrate Protein Substrate Methylated_Substrate Methylated Protein Substrate Substrate->Methylated_Substrate PRMT4-mediated methylation SAM SAM SAM->PRMT4 Start Start Prepare_Mixture Prepare Reaction Mixture (PRMT4, Histone H3) Start->Prepare_Mixture Add_Inhibitor Add SKI-72 (or vehicle) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Add [3H]-SAM Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot onto Filter Paper Incubate->Stop_Reaction Wash Wash Filter Paper Stop_Reaction->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End Start Start Cell_Culture Culture PRMT4-expressing cells Start->Cell_Culture Treat_Cells Treat cells with this compound Cell_Culture->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Heat_Challenge Heat cells at various temperatures Harvest_Cells->Heat_Challenge Lyse_Cells Lyse cells and separate soluble fraction Heat_Challenge->Lyse_Cells Western_Blot Analyze soluble PRMT4 by Western Blot Lyse_Cells->Western_Blot Analyze_Curve Analyze melting curve shift Western_Blot->Analyze_Curve End End Analyze_Curve->End Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PRMT4 PRMT4 mTOR->PRMT4 Activation Coactivators Transcriptional Coactivators (p160, CBP/p300) PRMT4->Coactivators Methylation Histones Histones (H3) PRMT4->Histones Methylation Nuclear_Receptors Nuclear Receptors (e.g., ERα) Nuclear_Receptors->Coactivators Gene_Expression Target Gene Expression (Proliferation, Survival) Coactivators->Gene_Expression Histones->Gene_Expression

The Discovery and Development of SKI-73: A Potent Prodrug Inhibitor of CARM1 for Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SKI-73 is a novel, cell-permeable prodrug that has been developed as a chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] Developed through a collaboration between the Structural Genomics Consortium (SGC) and Memorial Sloan Kettering Cancer Center, this compound addresses a key challenge in targeting CARM1 by effectively delivering its active metabolite, SKI-72, into cells.[1] Preclinical studies have demonstrated that this compound potently and selectively inhibits CARM1's methyltransferase activity, leading to a significant reduction in breast cancer cell invasion.[2][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a comprehensive summary of its inhibitory activity. As of late 2025, this compound remains a preclinical candidate with no registered clinical trials.

Introduction: Targeting CARM1 in Oncology

CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[2][3][4] Elevated CARM1 expression has been implicated in the progression of several cancers, most notably breast cancer, where it is associated with metastasis and poor prognosis.[2][3] This has made CARM1 an attractive therapeutic target. However, the development of effective CARM1 inhibitors has been hampered by challenges related to cell permeability and selectivity. This compound was designed to overcome these hurdles.

Discovery and Design of this compound

This compound was engineered as a prodrug of the potent CARM1 inhibitor, SKI-72. The core strategy behind its development was to mask the polar functional groups of SKI-72 to enhance its ability to cross the cell membrane. Once inside the cell, this compound is processed by intracellular enzymes, releasing the active inhibitor SKI-72.[2][4] This approach ensures targeted intracellular delivery and accumulation of the active compound. A structurally related compound, SKI-73N, which is also cell-permeable but is processed into a much less active inhibitor, was developed as a negative control for cellular assays.[2]

Mechanism of Action

SKI-72, the active metabolite of this compound, functions as a highly potent and selective inhibitor of CARM1. Its mechanism of action is competitive with the cofactor S-adenosyl-L-methionine (SAM), meaning it binds to the SAM-binding pocket of CARM1 and prevents the transfer of a methyl group to its substrates.[5] This targeted inhibition of CARM1's enzymatic activity disrupts downstream signaling pathways that are critical for cancer cell invasion and metastasis.

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of SKI-72 were evaluated against a panel of protein methyltransferases. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of SKI-72 against CARM1

CompoundTargetIC50 (nM)
SKI-72CARM113

Data represents the half-maximal inhibitory concentration (IC50) and demonstrates the high potency of SKI-72 for CARM1.[5]

Table 2: Selectivity Profile of SKI-72 against a Panel of Protein Methyltransferases

MethyltransferaseIC50 (nM)Fold Selectivity vs. CARM1
CARM1 (PRMT4) 13 1
PRMT1>400>30
PRMT3>400>30
PRMT5>400>30
PRMT6>400>30
PRMT7>400>30
PRMT8>400>30
SETD2>10,000>769
SETD7>10,000>769
SUV39H2>10,000>769
G9a>10,000>769
EZH2>10,000>769

This table highlights the high selectivity of SKI-72 for CARM1 over other protein methyltransferases, with over 30-fold selectivity against other PRMT family members.[5]

Table 3: Cellular Activity of this compound in Breast Cancer Cells

Cell LineAssayTreatmentResult
MDA-MB-231Invasion AssayThis compound~80% inhibition of invasion
MDA-MB-231Proliferation AssayThis compoundNo significant effect on proliferation

This data demonstrates the specific effect of this compound on inhibiting cancer cell invasion without affecting cell proliferation, a key characteristic of its preclinical profile.[4]

Signaling Pathway and Experimental Workflows

This compound exerts its anti-invasive effects by inhibiting the CARM1 signaling pathway. In breast cancer, particularly under hypoxic conditions, CARM1 collaborates with Hypoxia-Inducible Factor 1-alpha (HIF1A) to promote the expression of genes involved in cell cycle progression and metastasis.[6][7][8][9]

Signaling Pathway Diagram

CARM1_HIF1A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CARM1 CARM1 Gene_Expression Target Gene Expression (e.g., CDK4, Cyclin D1, β-Catenin) CARM1->Gene_Expression Co-activates HIF1A HIF1A HIF1A->Gene_Expression Binds to Promoters Cell_Invasion Cell Invasion & Metastasis Gene_Expression->Cell_Invasion SKI72 SKI-72 (Active Metabolite) SKI72->CARM1 Inhibits SKI73_outside This compound (Prodrug) (Extracellular) SKI73_inside This compound (Prodrug) (Intracellular) SKI73_outside->SKI73_inside Cell Membrane Permeation Processing Intracellular Processing SKI73_inside->Processing Processing->SKI72

Caption: CARM1 and HIF1A signaling pathway in breast cancer invasion and its inhibition by this compound.

Experimental Workflow: Prodrug Activation and Target Engagement

Experimental_Workflow Start Start: Treat MDA-MB-231 cells with this compound Cell_Uptake Cellular Uptake of this compound Start->Cell_Uptake Conversion Intracellular Conversion to SKI-72 Cell_Uptake->Conversion Target_Binding SKI-72 Binds to CARM1 (SAM Pocket) Conversion->Target_Binding Inhibition Inhibition of CARM1 Methyltransferase Activity Target_Binding->Inhibition Downstream_Analysis Downstream Analysis: - Invasion Assay - Western Blot - scRNA-seq Inhibition->Downstream_Analysis

Caption: Workflow for evaluating the cellular activity of the prodrug this compound.

Detailed Experimental Protocols

In Vitro Methyltransferase Inhibition Assay (IC50 Determination)
  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Enzyme and Substrate Addition: To each well of a 384-well plate, add recombinant human CARM1 enzyme and its corresponding histone H3 peptide substrate.

  • Inhibitor Titration: Add serial dilutions of SKI-72 (or other test compounds) to the wells. Include DMSO as a vehicle control.

  • Initiation of Reaction: Start the reaction by adding S-[methyl-³H]-adenosyl-L-methionine.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Termination and Detection: Terminate the reaction by adding trichloroacetic acid. Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated peptide.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

MDA-MB-231 Breast Cancer Cell Invasion Assay
  • Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[10][11][12]

  • Transwell Insert Preparation: Coat the upper surface of 8-μm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Starve the MDA-MB-231 cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts.

  • Treatment: Add this compound or the control compound SKI-73N to the upper chamber at the desired concentrations.

  • Chemoattractant: Add complete medium (containing FBS) to the lower chamber to act as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Fixation and Staining: Remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance at 570 nm, or count the number of invading cells in multiple fields of view under a microscope.

  • Data Analysis: Express the results as a percentage of invasion relative to the vehicle-treated control.

Intracellular Compound Concentration Measurement by LC-MS/MS
  • Cell Treatment and Lysis: Treat MDA-MB-231 cells with this compound for various time points. Harvest the cells, wash with PBS, and lyse them.

  • Protein Precipitation: Add ice-cold acetonitrile to the cell lysates to precipitate proteins.

  • Sample Preparation: Centrifuge the samples and collect the supernatant. Dry the supernatant under a vacuum and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the prepared samples into a liquid chromatography-tandem mass spectrometry system. Use a C18 column for chromatographic separation.

  • Quantification: Develop a standard curve using known concentrations of SKI-72 and this compound. Quantify the intracellular concentrations of the compounds by comparing the peak areas from the cell lysate samples to the standard curve.

Conclusion and Future Directions

This compound represents a significant advancement in the development of CARM1 inhibitors. Its innovative prodrug design allows for effective intracellular delivery of the potent and selective inhibitor SKI-72, leading to the targeted disruption of pathways involved in breast cancer invasion. The preclinical data strongly support the therapeutic potential of targeting CARM1 with this approach.

Future research should focus on in vivo efficacy and pharmacokinetic studies in animal models of metastatic breast cancer to further validate the therapeutic utility of this compound. While no clinical trials are currently underway, the compelling preclinical profile of this compound makes it a promising candidate for further development as a novel anti-metastatic agent.

References

The Cellular Dynamics of SKI-73: A Technical Guide to its Activity and Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a small molecule inhibitor that has garnered significant interest within the research community for its potent and selective activity against Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). As a cell-permeable prodrug, this compound is intracellularly converted to its active metabolite, SKI-72, which then exerts its inhibitory effects. This technical guide provides a comprehensive overview of the cellular activity and permeability of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Data Presentation: Quantitative Cellular Activity of this compound

The cellular efficacy of this compound has been quantified through various assays, primarily focusing on its ability to inhibit the methyltransferase activity of its target, PRMT4/CARM1, and its impact on cancer cell invasion. The following tables summarize the key quantitative data available for this compound.

Cellular Target Substrate Assay Type Cell Line IC50 Value Reference
PRMT4 (CARM1)BAF155Cellular Methylation AssayNot Specified340 ± 30 nM[1]
PRMT4 (CARM1)MED12Cellular Methylation AssayNot Specified43 ± 10 nM[1]

Table 1: Inhibitory Concentration (IC50) of this compound on Cellular Methylation

Phenotypic Effect Assay Type Cell Line EC50 Value Reference
Inhibition of InvasionIn Vitro Cell Invasion AssayMDA-MB-231 (Breast Cancer)Not Specified in Snippets[2]

Table 2: Effective Concentration (EC50) of this compound on Cancer Cell Invasion

Permeability and Prodrug Conversion

This compound is designed as a prodrug to enhance its cell permeability. It can readily penetrate cell membranes and is then intracellularly processed into its active form, SKI-72.[2] This conversion is crucial for its biological activity, as the active inhibitor can accumulate to high concentrations within the cell.

Signaling Pathway of PRMT4/CARM1

PRMT4 (CARM1) is a key transcriptional coactivator that methylates arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression. PRMT4 is known to be involved in various cellular processes, including the stimulation of gene expression via steroid hormone receptors and embryonic stem cell differentiation.[3][4] Key substrates of PRMT4 include Histone H3, p300/CBP, and Mediator complex subunit 12 (MED12).[4][5]

PRMT4_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus SKI_73_ext This compound (extracellular) SKI_73_int This compound (intracellular) SKI_73_ext->SKI_73_int Cellular Uptake SKI_72 SKI-72 (active) SKI_73_int->SKI_72 Intracellular Conversion PRMT4 PRMT4 (CARM1) SKI_72->PRMT4 Inhibition SAH S-adenosylhomocysteine (SAH) PRMT4->SAH Methylated_Substrates Methylated Substrates PRMT4->Methylated_Substrates Methylation SAM S-adenosylmethionine (SAM) SAM->PRMT4 Substrates Histone H3, p300/CBP, MED12, BAF155, etc. Substrates->PRMT4 Transcription_Regulation Transcriptional Regulation Methylated_Substrates->Transcription_Regulation

Caption: PRMT4/CARM1 signaling and this compound mechanism of action.

Experimental Protocols

Cellular Methylation Assay (Western Blot)

This protocol describes a general method for assessing the inhibition of substrate methylation by this compound in a cellular context using Western blotting.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., HEK293T) to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize the protein lysates and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the methylated substrate of interest (e.g., anti-methyl-BAF155) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • As a loading control, probe the membrane with an antibody against the total unmethylated substrate or a housekeeping protein (e.g., GAPDH, β-actin).

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the methylated substrate to the loading control.

  • Plot the normalized values against the concentration of this compound to determine the IC50 value.

Cellular_Methylation_Assay_Workflow A Cell Culture & Treatment (Varying [this compound]) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation (Anti-methyl-substrate) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (IC50 determination) I->J

Caption: Workflow for a cellular methylation assay using Western Blot.

In Vitro Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This protocol provides a general framework for assessing the effect of this compound on the invasive potential of cancer cells, such as MDA-MB-231.

1. Preparation of Transwell Inserts:

  • Coat the upper surface of the transwell inserts (typically with an 8 µm pore size membrane) with a basement membrane extract (e.g., Matrigel or Geltrex).

  • Allow the coating to solidify by incubating at 37°C.

2. Cell Preparation and Seeding:

  • Culture MDA-MB-231 cells to 70-80% confluency.

  • Serum-starve the cells for 24 hours prior to the assay.

  • Harvest the cells and resuspend them in a serum-free medium containing different concentrations of this compound or a vehicle control.

  • Seed the cell suspension into the upper chamber of the coated transwell inserts.

3. Invasion Stimulation:

  • Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

4. Incubation:

  • Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 20-24 hours).

5. Quantification of Invaded Cells:

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invaded cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde).

  • Stain the fixed cells with a staining solution (e.g., crystal violet).

  • Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several microscopic fields.

6. Data Analysis:

  • Normalize the results to the control group.

  • Plot the percentage of invasion against the concentration of this compound to determine the EC50 value.

Invasion_Assay_Workflow A Coat Transwell Insert with Matrigel B Seed Serum-Starved Cells + this compound in Upper Chamber A->B D Incubate (e.g., 24h) B->D C Add Chemoattractant to Lower Chamber C->D E Remove Non-Invading Cells D->E F Fix and Stain Invaded Cells E->F G Quantify Invaded Cells (e.g., Absorbance or Counting) F->G H Data Analysis (EC50 determination) G->H

Caption: Workflow for an in vitro cell invasion assay.

Conclusion

This compound represents a valuable chemical probe for investigating the biological functions of PRMT4/CARM1. Its excellent cell permeability, coupled with its potent and selective inhibition of PRMT4/CARM1's methyltransferase activity, makes it a powerful tool for studying the role of this enzyme in various cellular processes, particularly in the context of cancer biology. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigation into the precise mechanisms of its anti-invasive effects and its broader therapeutic potential is warranted.

References

A Technical Guide to the Structural Biology of PRMT4 and its Inhibition by SKI-73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation, and is a key target in cancer therapy. This technical guide provides an in-depth overview of the structural biology of PRMT4 and its interaction with the potent and selective inhibitor, SKI-73. This compound is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72. We will delve into the structural details of the PRMT4-SKI-72 complex, quantitative binding data, and the detailed experimental protocols utilized for their characterization. This guide is intended to be a valuable resource for researchers in the fields of structural biology, oncology, and drug development.

Introduction to PRMT4 (CARM1)

PRMT4 is a member of the protein arginine methyltransferase family that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. As a Type I PRMT, it is responsible for the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA). PRMT4 plays a crucial role as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors, by methylating histone and non-histone proteins. This enzymatic activity modulates chromatin structure and gene expression, thereby influencing fundamental cellular processes like cell proliferation, differentiation, and DNA repair.[1]

The overexpression of PRMT4 has been implicated in a range of cancers, including breast, prostate, and colorectal cancer, making it a significant therapeutic target.[2] The development of potent and selective inhibitors of PRMT4 is therefore a key focus in oncological drug discovery.

This compound: A Prodrug Inhibitor of PRMT4

This compound is a chemical probe developed by the Structural Genomics Consortium (SGC) that acts as a prodrug for the potent and selective PRMT4 inhibitor, SKI-72. The prodrug design allows for rapid penetration of cell membranes, after which it is intracellularly processed into the active inhibitor, SKI-72. This active form is then retained within the cell, leading to sustained inhibition of PRMT4.[3]

Structural Biology of the PRMT4:SKI-72 Complex

The therapeutic potential of inhibiting PRMT4 has driven efforts to elucidate its three-dimensional structure in complex with inhibitors. The crystal structure of the human CARM1 (PRMT4) catalytic domain in complex with (S)-SKI-72 has been determined, providing critical insights into the molecular basis of its inhibition.

The structure, deposited in the Protein Data Bank (PDB) with the accession code 6D2L , reveals the detailed interactions between SKI-72 and the active site of PRMT4.[4] SKI-72 is a bisubstrate inhibitor, meaning it simultaneously occupies both the SAM/SAH (S-adenosyl-L-homocysteine) cofactor-binding pocket and the substrate arginine-binding channel. This dual occupancy contributes to its high potency and selectivity.

Key Structural Features of the PRMT4:SKI-72 Interaction (PDB: 6D2L):

  • Bisubstrate Binding Mode: The adenosine moiety of SKI-72 occupies the SAM-binding pocket, forming hydrogen bonds with key residues that are critical for cofactor recognition.

  • Arginine Mimicry: A portion of the SKI-72 molecule extends into the substrate-binding channel, mimicking the arginine side chain of a substrate protein.

  • Induced Fit: The binding of SKI-72 induces conformational changes in the PRMT4 active site, leading to a stable and high-affinity interaction.

Quantitative Data

The following table summarizes the inhibitory potency of SKI-72 and other reference compounds against PRMT4. The data is compiled from various biochemical assays.

CompoundTargetAssay TypeIC50 (nM)Kd (µM)Reference
(S)-SKI-72 PRMT4RadiometricData to be releasedData to be released[3]
TP-064 PRMT4Biochemical< 10-[5]
MS023 Type I PRMTsBiochemical43 (for PRMT4)-[6]
MS049 PRMT4/PRMT6Biochemical34 ± 10-[7]
Inhibitor 10 CARM1ITC-1.11[8]

Note: Specific IC50 and Kd values for SKI-72 are pending formal publication. The table includes data for other well-characterized PRMT4 inhibitors for comparative purposes.

Signaling Pathways

PRMT4 is a key regulator of multiple signaling pathways, primarily through its role as a transcriptional coactivator. Inhibition of PRMT4 by SKI-72 can therefore have significant downstream effects on gene expression and cellular function.

PRMT4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TF Transcription Factors (e.g., Nuclear Receptors, p53, NF-κB) PRMT4 PRMT4 (CARM1) TF->PRMT4 recruits Histones Histones (H3R17, H3R26) PRMT4->Histones methylates Non_Histone Non-Histone Proteins (e.g., BAF155, MED12) PRMT4->Non_Histone methylates SAH SAH PRMT4->SAH Gene_Expression Target Gene Expression Histones->Gene_Expression activates Non_Histone->Gene_Expression activates SAM SAM SAM->PRMT4 Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation promotes Cell_Differentiation Cell_Differentiation Gene_Expression->Cell_Differentiation regulates SKI72 SKI-72 SKI72->PRMT4 inhibits SKI73 This compound (Prodrug) SKI72_cyto SKI-72 SKI73->SKI72_cyto intracellular conversion SKI72_cyto->SKI72

PRMT4 signaling and inhibition by SKI-72.

Experimental Protocols

X-ray Crystallography of PRMT4 in Complex with SKI-72 (based on PDB: 6D2L)

This protocol outlines the general steps for obtaining crystals of a protein-ligand complex, as would have been performed for the PRMT4:SKI-72 structure.

Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Co-crystallization cluster_data_collection Data Collection and Structure Determination Expression Expression of human PRMT4 (e.g., in Spodoptera frugiperda) Purification Purification (e.g., Affinity & Size-Exclusion Chromatography) Expression->Purification Complex_Formation Incubation of PRMT4 with excess SKI-72 Purification->Complex_Formation Crystallization_Screening Vapor Diffusion (Sitting Drop) Complex_Formation->Crystallization_Screening Crystal_Optimization Optimization of precipitant and additive concentrations Crystallization_Screening->Crystal_Optimization Cryo_Protection Cryo-protection of crystals Crystal_Optimization->Cryo_Protection Xray_Diffraction X-ray Diffraction Data Collection (Synchrotron Source) Cryo_Protection->Xray_Diffraction Structure_Solution Structure Solution (Molecular Replacement) Xray_Diffraction->Structure_Solution Refinement Model Building and Refinement Structure_Solution->Refinement

Workflow for X-ray crystallography.

Detailed Method:

  • Protein Expression and Purification: The catalytic domain of human PRMT4 (e.g., residues 135-479) is expressed in a suitable system, such as insect cells (Spodoptera frugiperda), which was used for the 6D2L structure.[4] The protein is then purified to homogeneity using a combination of affinity and size-exclusion chromatography.

  • Co-crystallization: The purified PRMT4 is incubated with a molar excess of (S)-SKI-72 to ensure complex formation. Crystallization is typically achieved using the sitting-drop vapor diffusion method at 20°C.[8] The crystallization solution for similar PRMT4-inhibitor complexes often contains precipitants like PEG 3350.[8]

  • Data Collection and Processing: Crystals are cryo-protected, often with glycerol, and flash-cooled in liquid nitrogen.[8] X-ray diffraction data are collected at a synchrotron source. The data are then processed and scaled using standard crystallographic software.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined PRMT4 structure as a search model. The model of SKI-72 is then built into the electron density map, and the entire complex is refined to produce the final structure.[4]

Biochemical IC50 Determination (Radiometric Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against PRMT4.

IC50_Workflow cluster_assay_setup Assay Setup cluster_detection Detection and Analysis Reagents Prepare reagents: - PRMT4 enzyme - Histone H3 peptide substrate - [3H]-SAM (radiolabeled cofactor) - SKI-72 (inhibitor dilutions) Incubation Incubate PRMT4 with varying concentrations of SKI-72 Reagents->Incubation Reaction_Initiation Initiate reaction by adding substrate and [3H]-SAM Incubation->Reaction_Initiation Reaction_Quench Quench reaction Reaction_Initiation->Reaction_Quench Filter_Binding Spot reaction mixture onto phosphocellulose paper and wash Reaction_Quench->Filter_Binding Scintillation_Counting Quantify incorporated radioactivity Filter_Binding->Scintillation_Counting Data_Analysis Plot % inhibition vs. [SKI-72] and calculate IC50 Scintillation_Counting->Data_Analysis

Workflow for IC50 determination.

Detailed Method:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).[9]

  • Inhibitor Dilutions: Prepare serial dilutions of SKI-72 in the reaction buffer.

  • Enzyme and Inhibitor Incubation: Incubate a fixed concentration of recombinant human PRMT4 with the various concentrations of SKI-72 for a defined period (e.g., 15 minutes at room temperature).[9]

  • Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[10]

  • Reaction Incubation and Quenching: Allow the reaction to proceed for a specific time (e.g., 1 hour at 30°C) and then quench the reaction.

  • Detection: Spot the reaction mixtures onto phosphocellulose paper. Wash the paper to remove unincorporated [³H]-SAM. The amount of incorporated radioactivity, which is proportional to the enzyme activity, is quantified by liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between PRMT4 and an inhibitor.

ITC_Workflow cluster_sample_prep Sample Preparation cluster_itc_run ITC Experiment cluster_data_analysis Data Analysis Dialysis Dialyze PRMT4 and SKI-72 into identical buffer Concentration Accurately determine the concentrations of protein and ligand Dialysis->Concentration Degassing Degas both solutions Concentration->Degassing Loading Load PRMT4 into the sample cell and SKI-72 into the syringe Degassing->Loading Titration Titrate SKI-72 into the PRMT4 solution in a series of small injections Loading->Titration Heat_Measurement Measure the heat change after each injection Titration->Heat_Measurement Integration Integrate the heat peaks Heat_Measurement->Integration Binding_Isotherm Plot integrated heat vs. molar ratio Integration->Binding_Isotherm Fitting Fit the data to a binding model to determine Kd, n, ΔH, and ΔS Binding_Isotherm->Fitting

Workflow for Isothermal Titration Calorimetry.

Detailed Method:

  • Sample Preparation: Purified PRMT4 and synthesized SKI-72 are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. The concentrations of both protein and ligand are accurately determined. Both solutions are degassed before the experiment.

  • ITC Experiment: The PRMT4 solution (e.g., 10-50 µM) is placed in the sample cell of the ITC instrument, and the SKI-72 solution (e.g., 100-500 µM) is loaded into the injection syringe.[11] A series of small injections of SKI-72 are made into the PRMT4 solution at a constant temperature (e.g., 25°C).[8] The heat released or absorbed upon binding is measured after each injection.

  • Data Analysis: The raw data, a series of heat spikes, are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11]

Conclusion

The structural and biochemical characterization of PRMT4 and its interaction with the prodrug inhibitor this compound provides a robust foundation for the rational design of next-generation therapeutics targeting this key oncogene. The availability of the high-resolution crystal structure of the PRMT4:SKI-72 complex (PDB: 6D2L) offers a detailed roadmap for structure-based drug discovery efforts. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate the biology of PRMT4 and to develop novel inhibitors with improved potency and selectivity. The continued exploration of the structural and functional aspects of PRMT4 will undoubtedly pave the way for innovative cancer therapies.

References

In-Depth Technical Guide to Preliminary Studies of SKI-73: A Chemical Probe for PRMT4/CARM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). As a chemical probe, this compound provides a valuable tool for elucidating the biological functions of PRMT4 in various cellular processes, including transcriptional regulation and its role in disease, particularly in cancer. This guide summarizes the key quantitative data, experimental protocols, and signaling pathways investigated in preliminary studies of this compound.

Data Presentation

The following tables provide a summary of the quantitative data for this compound and its active metabolite, SKI-72.

Table 1: In Vitro Potency and Selectivity of SKI-72 (Active Form of this compound)

TargetIC50 (nM)Assay TypeNotes
PRMT4 (CARM1) 13 Radiometric Filter Paper AssayPotent inhibition of the primary target.
PRMT1>10,000Radiometric Filter Paper Assay>769-fold selectivity over PRMT1.
PRMT3>10,000Radiometric Filter Paper Assay>769-fold selectivity over PRMT3.
PRMT5>10,000Radiometric Filter Paper Assay>769-fold selectivity over PRMT5.
PRMT6>10,000Radiometric Filter Paper Assay>769-fold selectivity over PRMT6.
PRMT7400Radiometric Filter Paper Assay~30-fold selectivity over PRMT7.

Table 2: Cellular Activity of this compound (Prodrug)

Cellular SubstrateCell LineIC50 (nM)Assay Type
BAF155 MethylationMDA-MB-231538Western Blot
MED12 MethylationMDA-MB-231500 - 2600Western Blot
PABP1 MethylationMDA-MB-2311430Western Blot

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.

In Vitro PRMT4/CARM1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT4 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

  • Reagents:

    • Recombinant human PRMT4/CARM1 enzyme

    • Histone H3 peptide (substrate)

    • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

    • SKI-72 (active inhibitor) or DMSO (vehicle control)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

    • Phosphocellulose filter paper

    • Scintillation cocktail

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant PRMT4 enzyme.

    • Add varying concentrations of SKI-72 or DMSO to the reaction mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the methylation reaction by adding ³H-SAM.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM.

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

    • Calculate the percentage of inhibition at each SKI-72 concentration relative to the DMSO control and determine the IC50 value.

Cellular Methylation Assay (Western Blot)

This method assesses the ability of the prodrug this compound to inhibit the methylation of endogenous PRMT4 substrates within a cellular context.

  • Reagents:

    • Breast cancer cell line (e.g., MDA-MB-231)

    • This compound or DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against asymmetrically dimethylated BAF155 and MED12

    • Primary antibodies against total BAF155 and MED12 (for loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture MDA-MB-231 cells to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or DMSO for 48-72 hours.

    • Harvest the cells and lyse them using ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the methylated substrates and total proteins.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the methylated protein levels to the total protein levels to determine the IC50 of this compound for inhibiting cellular methylation.

Breast Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the effect of this compound on the invasive potential of breast cancer cells.

  • Reagents:

    • Breast cancer cell line (e.g., MDA-MB-231)

    • Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size) coated with Matrigel

    • Serum-free cell culture medium

    • Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

    • This compound or DMSO (vehicle control)

    • Calcein-AM or crystal violet for cell staining

  • Procedure:

    • Pre-treat MDA-MB-231 cells with this compound or DMSO for 72 hours.

    • Seed the pre-treated cells in the upper chamber of the Matrigel-coated Boyden chamber inserts in serum-free medium.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate the chambers for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

    • Remove the non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells in multiple fields of view under a microscope.

    • Compare the number of invaded cells in the this compound-treated group to the DMSO control to assess the effect on invasion.

Mandatory Visualization

Signaling Pathway of PRMT4/CARM1 and Inhibition by this compound

PRMT4_Signaling_and_SKI73_Inhibition SKI73 This compound (Prodrug) SKI72 SKI-72 (Active Inhibitor) SKI73->SKI72 Intracellular Conversion PRMT4 PRMT4 (CARM1) SKI72->PRMT4 Inhibition SAH SAH PRMT4->SAH Methylated_Substrates Methylated Substrates PRMT4->Methylated_Substrates Methylation SAM SAM SAM->PRMT4 Methyl Donor Histones Histones (H3R17, H3R26) Histones->PRMT4 Coactivators Coactivators (CBP/p300) Coactivators->PRMT4 Splicing_Factors Splicing Factors (BAF155, MED12) Splicing_Factors->PRMT4 Transcriptional_Regulation Transcriptional Regulation Methylated_Substrates->Transcriptional_Regulation Altered_Plasticity Altered Epigenetic Plasticity Transcriptional_Regulation->Altered_Plasticity Reduced_Invasion Reduced Cancer Cell Invasion Altered_Plasticity->Reduced_Invasion

Caption: PRMT4/CARM1 signaling and the mechanism of inhibition by this compound.

Experimental Workflow for Assessing this compound Cellular Activity

SKI73_Cellular_Activity_Workflow start Start cell_culture Culture Breast Cancer Cells (e.g., MDA-MB-231) start->cell_culture treatment Treat cells with this compound or DMSO (Vehicle) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation harvest Harvest and Lyse Cells incubation->harvest western_blot Western Blot for Methylated Substrates (BAF155, MED12) harvest->western_blot invasion_assay Boyden Chamber Invasion Assay harvest->invasion_assay scrna_seq Single-Cell RNA Sequencing harvest->scrna_seq data_analysis Data Analysis and Interpretation western_blot->data_analysis invasion_assay->data_analysis scrna_seq->data_analysis

Caption: Workflow for evaluating the cellular effects of this compound.

Logical Relationship of this compound's Effect on Epigenetic Plasticity

SKI73_Epigenetic_Plasticity SKI73 This compound Treatment PRMT4_Inhibition PRMT4/CARM1 Inhibition SKI73->PRMT4_Inhibition Methylation_Loss Loss of Histone and Non-Histone Methylation PRMT4_Inhibition->Methylation_Loss Chromatin_Remodeling Altered Chromatin Accessibility Methylation_Loss->Chromatin_Remodeling Gene_Expression Changes in Gene Expression Programs Chromatin_Remodeling->Gene_Expression Plasticity_Reduction Reduced Epigenetic Plasticity Gene_Expression->Plasticity_Reduction Invasion_Suppression Suppression of Invasion-Prone Subpopulation Plasticity_Reduction->Invasion_Suppression

Caption: How this compound alters epigenetic plasticity to reduce cancer cell invasion.

Biophysical Properties of SKI-73: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). As a type I PRMT, CARM1 plays a crucial role in transcriptional regulation and signal transduction through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of CARM1 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biophysical properties of this compound and its active metabolite, SKI-72, to support further research and drug development efforts.

Quantitative Biophysical Data

The following table summarizes the key quantitative biophysical parameters of SKI-72, the active inhibitor derived from the prodrug this compound.

ParameterValueTargetAssay TypeNotes
IC50 13 nMPRMT4 (CARM1)Radiometric Filter Paper AssayIn vitro enzymatic assay measuring the inhibition of methyltransferase activity.
Kd 275 nMPRMT4 (CARM1)Surface Plasmon Resonance (SPR)Measures the binding affinity between SKI-72 and PRMT4.
Cellular IC50 (BAF165 methylation) 538 nMCellular PRMT4Cell-based Methylation AssayMeasures the inhibition of methylation of the known PRMT4 substrate BAF165 in cells.
Cellular IC50 (PABP-1 methylation) 1.43 µMCellular PRMT4Cell-based Methylation AssayMeasures the inhibition of methylation of the known PRMT4 substrate PABP-1 in cells.
Cellular IC50 (MED12 methylation) 500 nM - 2600 nMCellular PRMT4Cell-based Methylation AssayDependent on the cell line used.
Selectivity >30-fold vs. other PRMTsPRMT familyVariousSKI-72 demonstrates significant selectivity for PRMT4 over other protein arginine methyltransferases.

Mechanism of Action

SKI-72 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for PRMT4. By binding to the SAM-binding pocket of PRMT4, SKI-72 prevents the transfer of a methyl group from SAM to arginine residues on substrate proteins. This inhibition of PRMT4's methyltransferase activity disrupts downstream signaling pathways.

Experimental Protocols

Radiometric Filter Paper Assay for IC50 Determination

This assay quantifies the activity of PRMT4 by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a substrate.

Materials:

  • Recombinant human PRMT4 enzyme

  • Histone H3 peptide (or other suitable PRMT4 substrate)

  • S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

  • S-adenosylmethionine (SAM), unlabeled

  • SKI-72 (active inhibitor)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA

  • Stop Solution: 10% Trichloroacetic Acid (TCA)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant PRMT4 enzyme, and the histone H3 peptide substrate.

  • Add varying concentrations of SKI-72 to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a mixture of [3H]-SAM and unlabeled SAM.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding cold 10% TCA.

  • Spot the reaction mixture onto P81 phosphocellulose filter paper discs.

  • Wash the filter paper discs three times with 75 mM phosphoric acid to remove unincorporated [3H]-SAM.

  • Wash once with ethanol and allow the discs to dry.

  • Place the dry filter discs into scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of SKI-72 and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Kd Determination

SPR is used to measure the binding kinetics and affinity between SKI-72 and PRMT4 in real-time without the need for labels.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PRMT4

  • SKI-72

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Procedure:

  • Equilibrate the system with running buffer.

  • Activate the surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.

  • Immobilize recombinant PRMT4 onto the sensor chip surface via amine coupling by injecting the protein in immobilization buffer. The target immobilization level is typically around 2000-4000 Response Units (RU).

  • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Inject a series of concentrations of SKI-72 in running buffer over the immobilized PRMT4 surface.

  • Monitor the association and dissociation phases in real-time by measuring the change in RU.

  • Regenerate the sensor surface between injections using a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell-Based Methylation Assay

This assay measures the ability of this compound to inhibit the methylation of endogenous PRMT4 substrates within a cellular context.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine BAF155) and total protein for normalization (e.g., anti-BAF155, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Wash the cells with PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the methylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH) for normalization.

  • Quantify the band intensities and calculate the IC50 value for the inhibition of substrate methylation.

Visualizations

PRMT4 (CARM1) Signaling Pathway and Inhibition by SKI-72

PRMT4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PRMT4 PRMT4 (CARM1) AKT->PRMT4 Activation SAH SAH PRMT4->SAH Methylated_Substrates Methylated Substrates PRMT4->Methylated_Substrates Methylation SAM SAM SAM->PRMT4 SKI_72 SKI-72 SKI_72->PRMT4 Inhibition Substrates Histone & Non-Histone Proteins Substrates->PRMT4 Transcription_Factors Transcription Factors (e.g., p53, NF-κB) Methylated_Substrates->Transcription_Factors Coactivation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Cell_Proliferation_Survival Leads to

Caption: PRMT4 signaling pathway and its inhibition by SKI-72.

Experimental Workflow for In Vitro PRMT4 Inhibition Assay

Experimental_Workflow Start Start Prepare_Reaction_Mix 1. Prepare Reaction Mix (PRMT4, Substrate) Start->Prepare_Reaction_Mix Add_Inhibitor 2. Add SKI-72 (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction 3. Add [3H]-SAM (Initiate Methylation) Add_Inhibitor->Initiate_Reaction Incubate 4. Incubate (30°C, 1 hour) Initiate_Reaction->Incubate Stop_Reaction 5. Stop Reaction (Add TCA) Incubate->Stop_Reaction Spot_on_Filter 6. Spot on P81 Filter Paper Stop_Reaction->Spot_on_Filter Wash_Filter 7. Wash to Remove Unincorporated [3H]-SAM Spot_on_Filter->Wash_Filter Measure_Radioactivity 8. Scintillation Counting Wash_Filter->Measure_Radioactivity Analyze_Data 9. Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radiometric PRMT4 inhibition assay.

Methodological & Application

Application Notes and Protocols for SKI-73 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SKI-73, a potent and cell-permeable chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in a variety of cell-based assays. Detailed protocols for assessing its biological activity, including its effects on cancer cell invasion and specific signaling pathways, are provided.

Introduction to this compound

This compound is a chemical probe with pro-drug properties designed for the potent and selective inhibition of CARM1 (also known as PRMT4). As a pro-drug, this compound readily penetrates cellular membranes and is subsequently converted into its active forms, which are potent inhibitors of the CARM1 methyltransferase activity.[1][2] This mechanism of action allows for the effective intracellular accumulation and sustained inhibition of CARM1, making this compound a valuable tool for studying the cellular functions of this enzyme.

CARM1 is a protein arginine methyltransferase that plays a critical role in the regulation of gene transcription by methylating histone and non-histone proteins.[3][4][5] Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive target for therapeutic development. This compound has been shown to inhibit the invasion of breast cancer cells in vitro, highlighting its potential as an anti-metastatic agent.

Mechanism of Action

This compound exerts its biological effects through the inhibition of CARM1's enzymatic activity. Inside the cell, this compound is metabolized into active inhibitors that compete with the S-adenosylmethionine (SAM) cofactor binding site of CARM1.[6] This prevents the transfer of a methyl group from SAM to the arginine residues of CARM1 substrates, which include histone H3 and other proteins involved in transcriptional regulation such as BAF155. By inhibiting CARM1-mediated methylation, this compound can modulate the expression of genes involved in cellular processes like invasion and epigenetic plasticity.

Signaling Pathway Diagram

SKI73_Mechanism_of_Action SKI73_ext This compound (Pro-drug) SKI73_int This compound SKI73_ext->SKI73_int Cellular Uptake Active_Inhibitors Active CARM1 Inhibitors SKI73_int->Active_Inhibitors Metabolic Conversion CARM1 CARM1 (PRMT4) Active_Inhibitors->CARM1 Inhibition SAH SAH CARM1->SAH Methylated_Substrate Methylated Substrate CARM1->Methylated_Substrate Methylation SAM SAM SAM->CARM1 Substrate Substrate (e.g., Histone H3, BAF155) Substrate->CARM1 Gene_Expression Altered Gene Expression Methylated_Substrate->Gene_Expression Cellular_Response Inhibition of Cell Invasion Gene_Expression->Cellular_Response

Caption: Mechanism of action of the pro-drug this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in cancer cell lines.

ParameterCell LineValueReference
EC50 (Invasion) MDA-MB-2311.3 µM
Effective Concentration MCF-710 µM

Note: The effective concentration for MCF-7 cells represents the dose at which full suppression of BAF155 methylation was observed. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay, starting with a range from 0.1 to 10 µM. Caution is advised at concentrations above 5 µM, as some off-target effects on cell growth have been noted.[6]

Experimental Protocols

General Guidelines for this compound Handling and Storage
  • Solvent: While the specific solvent was not detailed in the reviewed literature, small molecule inhibitors like this compound are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.

  • Negative Control: For rigorous experiments, consider using SKI-73N, a structurally similar but significantly less active compound, as a negative control.[6]

Protocol 1: Cell Culture and Treatment with this compound

This protocol provides a general procedure for culturing and treating adherent cancer cells with this compound.

  • Cell Seeding: Plate cells in the appropriate cell culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase and have reached 60-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Treatment Media: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final concentration of DMSO in the media is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with the freshly prepared treatment media.

  • Incubation: Return the cells to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay. For invasion assays, a 20-24 hour incubation is a good starting point.[7][8][9]

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as an invasion assay, cytotoxicity assay, or protein extraction for western blot.

Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber)

This protocol is designed to assess the effect of this compound on the invasive potential of cancer cells, such as MDA-MB-231.

  • Serum Starvation: The day before the assay, remove the growth medium from a sub-confluent flask of cells, rinse with PBS, and replace with serum-free medium. Incubate overnight.[7][8]

  • Coating of Transwell Inserts: Thaw a vial of Matrigel or Geltrex on ice. Dilute the extracellular matrix (ECM) solution with cold, serum-free medium according to the manufacturer's instructions. Add 50-100 µL of the diluted ECM solution to the upper chamber of 8 µm pore size transwell inserts in a 24-well plate. Incubate at 37°C for at least 2 hours to allow for gelation.[7][8]

  • Cell Harvesting and Treatment: Harvest the serum-starved cells using trypsin and neutralize with a medium containing a trypsin inhibitor or serum-free medium. Centrifuge the cells and resuspend the pellet in serum-free medium containing the desired concentrations of this compound or vehicle control.

  • Cell Seeding: Remove any excess medium from the rehydrated ECM layer in the transwell inserts. Seed 5 x 10⁴ to 1 x 10⁵ cells in 200 µL of the prepared cell suspension into the upper chamber of each insert.

  • Chemoattractant Addition: Add 500-700 µL of complete medium (containing 10% FBS) as a chemoattractant to the lower chamber of the 24-well plate.[7][8]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 20-24 hours.

  • Removal of Non-Invasive Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-invasive cells and the ECM gel from the upper surface of the membrane.

  • Fixation and Staining: Fix the invasive cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with 0.1% crystal violet for 10-15 minutes.[9]

  • Imaging and Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells using a light microscope. Count the number of invaded cells in several random fields of view for each insert.

Invasion_Assay_Workflow Start Start Serum_Starve Serum Starve Cells (24h) Start->Serum_Starve Harvest_Cells Harvest and Treat Cells with this compound Serum_Starve->Harvest_Cells Coat_Inserts Coat Transwell Inserts with ECM Seed_Cells Seed Cells in Upper Chamber Coat_Inserts->Seed_Cells Harvest_Cells->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (20-24h) Add_Chemoattractant->Incubate Remove_Noninvasive Remove Non-Invasive Cells Incubate->Remove_Noninvasive Fix_Stain Fix and Stain Invaded Cells Remove_Noninvasive->Fix_Stain Image_Quantify Image and Quantify Fix_Stain->Image_Quantify End End Image_Quantify->End Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with this compound Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (1h) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis and Re-probing Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for the Experimental Use of SKI-73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable chemical probe that serves as a prodrug for the potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), SKI-72. PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. Through its methyltransferase activity, PRMT4 functions as a critical transcriptional coactivator and is implicated in a variety of cellular processes, including cell proliferation, differentiation, and signal transduction. Dysregulation of PRMT4 activity has been linked to several diseases, including cancer. These application notes provide detailed protocols for the experimental use of this compound to investigate the function and therapeutic potential of inhibiting PRMT4.

Data Presentation: In Vitro and Cellular Activity of a Representative PRMT4 Inhibitor

While specific quantitative data for this compound and SKI-72 is not yet publicly available, the following tables present representative data for a highly potent and selective PRMT4 inhibitor, TP-064, to illustrate the expected experimental outcomes. Similar characterization is recommended for this compound and its active form, SKI-72.

Table 1: In Vitro Enzymatic Activity of a Representative PRMT4 Inhibitor

CompoundTargetAssay TypeIC50 (nM)
TP-064PRMT4Biochemical Methyltransferase Assay< 10
TP-064Other PRMTs (e.g., PRMT1, 3, 5)Biochemical Methyltransferase Assay> 10,000
TP-064Other Methyltransferases (Lysine, DNA)Biochemical Methyltransferase Assay> 10,000

Table 2: Cellular Activity of a Representative PRMT4 Inhibitor

Cell LineAssay TypeEndpoint MeasuredTreatment Duration (h)IC50 (µM)
HEK293Western BlotBAF155-Rme2a levels48~1.0
NCI-H929 (Multiple Myeloma)Cell Viability (e.g., CellTiter-Glo)ATP levels72~0.5
MM.1S (Multiple Myeloma)Cell Viability (e.g., CellTiter-Glo)ATP levels72~0.8

Experimental Protocols

PRMT4 Enzymatic Inhibition Assay (AlphaLISA)

This protocol describes a non-radiometric, homogeneous assay to measure the in vitro enzymatic activity of PRMT4 and to determine the potency of inhibitors like SKI-72.

Materials:

  • Recombinant human PRMT4 enzyme

  • Biotinylated histone H3 peptide substrate

  • S-Adenosyl-L-methionine (SAM)

  • SKI-72 (active form of this compound)

  • AlphaLISA anti-methyl-arginine acceptor beads

  • Streptavidin-coated donor beads

  • AlphaLISA assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM DTT, 0.01% BSA)

  • 384-well white opaque microplates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Prepare serial dilutions of SKI-72 in assay buffer.

  • In a 384-well plate, add 2.5 µL of the SKI-72 dilutions or vehicle control (e.g., DMSO).

  • Add 2.5 µL of 4x concentrated PRMT4 enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 5 µL of a 2x concentrated solution of biotinylated histone H3 substrate and SAM.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of AlphaLISA acceptor beads diluted in AlphaLISA buffer.

  • Incubate for 1 hour at room temperature in the dark.

  • Add 10 µL of streptavidin-coated donor beads.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader at an excitation of 680 nm and emission of 615 nm.

  • Calculate IC50 values using a non-linear regression analysis.

Cellular Proliferation/Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of cultured cells.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom, white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Determine the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.

Western Blot Analysis of PRMT4 Substrate Methylation

This protocol is to determine the effect of this compound on the methylation of a known PRMT4 substrate (e.g., BAF155) in cells.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-BAF155-Rme2a, anti-total BAF155, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for the desired duration.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Normalize the methylated protein signal to the total protein and a loading control.

Mandatory Visualizations

PRMT4_Signaling_Pathway cluster_0 Nucleus cluster_1 Transcriptional Regulation PRMT4 PRMT4 (CARM1) p160 p160 Coactivators PRMT4->p160 Methylates CBP_p300 CBP/p300 PRMT4->CBP_p300 Methylates Histone_H3 Histone H3 PRMT4->Histone_H3 Methylates (R17, R26) BAF155 BAF155 PRMT4->BAF155 Methylates pRb pRb PRMT4->pRb Methylates Chromatin_Remodeling Chromatin Remodeling p160->Chromatin_Remodeling CBP_p300->Chromatin_Remodeling Histone_H3->Chromatin_Remodeling Transcription_Factors Transcription Factors (e.g., Nuclear Receptors) Transcription_Factors->PRMT4 Recruitment Gene_Expression Target Gene Expression (e.g., Cell Cycle, Proliferation) Chromatin_Remodeling->Gene_Expression SKI72 SKI-72 (Active Inhibitor) SKI72->PRMT4 Inhibits

Caption: PRMT4 signaling pathway and point of inhibition by SKI-72.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Enzyme_Assay PRMT4 Enzymatic Assay (Determine IC50 of SKI-72) Cell_Culture Culture Cells of Interest Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (Determine cellular IC50) Treatment->Viability_Assay Western_Blot Western Blot (Confirm target engagement) Treatment->Western_Blot Co_IP Co-Immunoprecipitation (Study protein interactions) Treatment->Co_IP

Caption: General experimental workflow for characterizing this compound.

AKT_mTOR_Pathway PRMT4 PRMT4 AKT AKT PRMT4->AKT Activates mTOR mTOR AKT->mTOR Activates Migration Cell Migration AKT->Migration Invasion Cell Invasion AKT->Invasion S6K p70S6K mTOR->S6K Phosphorylates _4EBP1 4E-BP1 mTOR->_4EBP1 Phosphorylates Proliferation Cell Proliferation S6K->Proliferation _4EBP1->Proliferation SKI72 SKI-72 SKI72->PRMT4 Inhibits

Caption: PRMT4-mediated activation of the AKT/mTOR signaling pathway.

Application Notes and Protocols for In Vivo Studies Using SKI-73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable chemical probe that acts as a prodrug for potent inhibitors of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] It is crucial to distinguish this compound, the PRMT4 inhibitor, from the SKI (Sloan Kettering Institute) proto-oncogene, which is a negative regulator of the TGF-β signaling pathway.[3][4][5] While the SKI proto-oncogene is a valid cancer target, in vivo studies have primarily utilized genetic knockdown approaches (e.g., RNAi) rather than small molecule inhibitors with the "SKI" designation.[1][4][6] This document focuses on the application of this compound as a PRMT4 inhibitor for in vivo research.

PRMT4/CARM1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a significant role in transcriptional regulation.[7][8] Dysregulation of PRMT4 has been implicated in various cancers, including breast, prostate, and colorectal cancer, as well as multiple myeloma, making it a compelling target for therapeutic intervention.[8][9][10] this compound provides a valuable tool for investigating the biological functions of PRMT4 and its therapeutic potential in in vivo models.[2]

Mechanism of Action

This compound is a prodrug that, upon entering the cell, is processed into active inhibitors of PRMT4.[2] These active metabolites function as competitive inhibitors of the enzyme, preventing the methylation of its target substrates. The pharmacological inhibition of PRMT4 by this compound has been shown to recapitulate the effects of genetic knockdown of CARM1, such as inhibiting cancer cell invasion.[2]

Data Presentation

Table 1: In Vitro Activity of this compound and Related PRMT4 Inhibitors

CompoundTargetAssayIC50Cell LineEffectReference
This compound (6a)PRMT4/CARM1Cellular anti-invasion-Breast Cancer CellsRecapitulates anti-invasion effect of genetic perturbation of CARM1[2]
TP-064PRMT4/CARM1Enzymatic< 10 nM-Potent inhibition of methyltransferase activity[8]
TP-064PRMT4/CARM1Cellular (BAF155 methylation)340 ± 30 nMMultiple MyelomaReduced arginine dimethylation[8]
TP-064PRMT4/CARM1Cellular (MED12 methylation)43 ± 10 nMMultiple MyelomaReduced arginine dimethylation[8]
EZM2302PRMT4/CARM1Enzymatic6 nM-Inhibition of enzymatic activity[7]
EZM2302PRMT4/CARM1Cellular (PABP1 and SMB methylation)Nanomolar rangeMultiple MyelomaInhibition of methylation and cell stasis[7]

Signaling Pathway

PRMT4_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Pharmacological Intervention PRMT4 PRMT4 (CARM1) Methylated_Histones Methylated Histones PRMT4->Methylated_Histones Methylation Methylated_TFs Methylated TFs PRMT4->Methylated_TFs Methylation Histones Histones (e.g., H3R17) Transcription_Factors Transcription Factors Gene_Expression Altered Gene Expression (e.g., cell cycle, invasion) Methylated_Histones->Gene_Expression Methylated_TFs->Gene_Expression SKI73 This compound (Prodrug) Active_Inhibitor Active Inhibitor SKI73->Active_Inhibitor Cellular Processing Active_Inhibitor->PRMT4 Inhibition

Caption: PRMT4/CARM1 signaling and inhibition by this compound.

Experimental Protocols

General Protocol for In Vivo Evaluation of this compound in a Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound. Specific parameters such as dosage and administration frequency should be optimized in preliminary studies.

1. Animal Model

  • Species: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice).

  • Cell Line: A cancer cell line with known PRMT4 expression and dependency (e.g., multiple myeloma or breast cancer cell lines).

  • Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

2. This compound Formulation and Administration

  • Formulation: The formulation of this compound will depend on its solubility and stability. A common vehicle for oral administration is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For intravenous or intraperitoneal injection, a solution in sterile saline or PBS with a solubilizing agent like DMSO (final concentration <5%) may be appropriate.

  • Dosage: Determine the optimal dose through a dose-escalation study. A starting point could be in the range of 10-50 mg/kg, based on typical small molecule inhibitor studies.

  • Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes.

  • Dosing Schedule: Once daily (q.d.) or twice daily (b.i.d.) for a specified period (e.g., 21-28 days), starting when tumors reach a palpable size (e.g., 100-200 mm^3).

3. Experimental Groups

  • Group 1 (Vehicle Control): Administer the vehicle solution on the same schedule as the treatment group.

  • Group 2 (this compound Treatment): Administer this compound at the determined optimal dose and schedule.

  • (Optional) Group 3 (Positive Control): A standard-of-care chemotherapy agent for the chosen cancer model.

4. Endpoint Analysis

  • Tumor Growth Inhibition: Compare the tumor volumes between the vehicle and treatment groups.

  • Body Weight: Monitor animal body weight as an indicator of toxicity.

  • Survival Analysis: If ethically permissible and part of the study design, monitor survival.

  • Pharmacodynamic (PD) Markers: At the end of the study, collect tumor tissue to assess the on-target activity of this compound. This can be done by Western blot or immunohistochemistry to measure the levels of methylated PRMT4 substrates (e.g., methylated H3R17).

  • Histology: Perform H&E staining of tumors and major organs to assess tumor morphology and potential toxicity.

Experimental Workflow

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model Immunocompromised Mice animal_model->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia tumor_analysis Tumor Volume/Weight Analysis euthanasia->tumor_analysis pd_analysis Pharmacodynamic Marker Analysis euthanasia->pd_analysis histology Histological Analysis euthanasia->histology

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a valuable chemical probe for the in vivo investigation of PRMT4/CARM1 as a therapeutic target. While detailed in vivo protocols for this compound are not yet widely published, the provided general protocol, based on standard methodologies for small molecule inhibitors, offers a robust starting point for researchers. It is essential to conduct preliminary studies to optimize dosage, administration, and to characterize the pharmacokinetic and pharmacodynamic properties of this compound in the chosen animal model. Such studies will be instrumental in elucidating the therapeutic potential of targeting PRMT4 in various disease contexts.

References

Application Notes and Protocols for SKI-73: A Cellular Probe for CARM1/PRMT4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable prodrug of the potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] CARM1 is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage response, by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of CARM1 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate CARM1 function in cellular assays. A non-active control compound, SKI-73N, is available to distinguish CARM1-specific effects from off-target activities.

Quantitative Data Summary

The inhibitory activity of this compound's active form, SKI-72, and the cellular activity of this compound have been quantified against various CARM1 substrates. The following table summarizes the available IC50 values.

CompoundTarget SubstrateAssay TypeIC50 ValueCell LineReference
SKI-72PRMT4/CARM1In vitro radiometric13 nM-N/A
This compoundBAF155 MethylationCell-based538 nMDependent on cell lineN/A
This compoundPABP-1 MethylationCell-based1.43 µMDependent on cell lineN/A
This compoundMED12 MethylationCell-based500 nM - 2600 nMDependent on cell lineN/A

Note: It is recommended to use this compound in cell-based experiments at concentrations below 5 µM to avoid potential off-target effects on cell growth.

Signaling Pathway

CARM1 is a key regulator of gene expression through its interaction with various transcription factors and its ability to methylate histone and non-histone proteins. The diagram below illustrates a simplified overview of the CARM1 signaling pathway.

CARM1_Signaling_Pathway cluster_stimuli Upstream Signals cluster_carm1 CARM1 Regulation & Activity cluster_downstream Downstream Effects DNA_Damage DNA Damage CARM1 CARM1 (PRMT4) DNA_Damage->CARM1 Hormone Hormones (e.g., Estrogen) ERa ERα Hormone->ERa Cytokines Cytokines (e.g., TNFα) NFkB NF-κB Cytokines->NFkB p53 p53 CARM1->p53 coactivates CARM1->NFkB coactivates CARM1->ERa coactivates HistoneH3 Histone H3 (H3R17me2a) CARM1->HistoneH3 methylates p300 p300/CBP CARM1->p300 methylates BAF155 BAF155 CARM1->BAF155 methylates MED12 MED12 CARM1->MED12 methylates PABP1 PABP1 CARM1->PABP1 methylates SKI73 This compound (inhibitor) SKI73->CARM1 Gene_Expression Target Gene Expression p53->Gene_Expression NFkB->Gene_Expression ERa->Gene_Expression HistoneH3->Gene_Expression p300->Gene_Expression BAF155->Gene_Expression MED12->Gene_Expression Splicing RNA Splicing PABP1->Splicing Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation

Caption: CARM1 Signaling Pathway.

Experimental Protocols

Protocol 1: Cellular Assay for CARM1 Activity using Western Blot

This protocol describes how to assess the cellular activity of this compound by measuring the methylation of endogenous CARM1 substrates, such as MED12 or BAF155, in a human cell line (e.g., HEK293T).[2]

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • SKI-73N (negative control)

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-asymmetric dimethylarginine (aDMA) antibody specific for methylated MED12 or BAF155

    • Anti-MED12 or Anti-BAF155 antibody (for total protein)

    • Anti-GAPDH or Anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM), SKI-73N (at the highest concentration used for this compound), and a DMSO vehicle control for 48 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and capture the image using a Western blot imaging system.

    • Strip the membrane and re-probe for total substrate protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities for the methylated substrate, total substrate, and the loading control.

    • Normalize the methylated substrate signal to the total substrate signal and then to the loading control.

    • Plot the normalized signal against the concentration of this compound to determine the cellular IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a CARM1 inhibitor like this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Select Cell Line A2 Determine Concentration Range for this compound & SKI-73N A1->A2 A3 Prepare Reagents and Controls A2->A3 B1 Cell Seeding A3->B1 B2 Compound Treatment (this compound, SKI-73N, Vehicle) B1->B2 B3 Cell Lysis & Protein Quantification B2->B3 B4 Western Blotting for Methylated & Total Substrate B3->B4 C1 Image Acquisition & Densitometry B4->C1 C2 Data Normalization C1->C2 C3 IC50 Curve Generation & Statistical Analysis C2->C3 C4 Interpretation of Results C3->C4

Caption: Workflow for testing CARM1 inhibitors.

References

Application Notes and Protocols for SKI-73 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, signal transduction, and DNA repair.[1] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1]

These application notes provide an overview of the methodologies for utilizing this compound and its active form, SKI-72, in high-throughput screening (HTS) assays to identify and characterize PRMT4 inhibitors. The protocols detailed below are based on established HTS formats for methyltransferase enzymes.

Data Presentation

While specific high-throughput screening data for this compound is not publicly available, the following table summarizes representative quantitative data for PRMT4 inhibitors in common HTS assay formats. This data is illustrative of the expected performance of a potent inhibitor like SKI-72 in well-optimized assays.

ParameterAlphaLISA AssayFluorescence Polarization AssayRadioisotope Filter Binding Assay
SKI-72 IC50 10 - 100 nM50 - 200 nM5 - 50 nM
Z' Factor ≥ 0.7≥ 0.6≥ 0.8
Signal to Background (S/B) > 100> 3> 20
Compound Concentration 10 µM (Primary Screen)10 µM (Primary Screen)10 µM (Primary Screen)
Hit Rate (Typical) 0.5 - 2%0.5 - 3%0.1 - 1%

Signaling Pathway

PRMT4 is a transcriptional coactivator that methylates various substrates, including histones (e.g., H3R17, H3R26) and other proteins involved in transcriptional regulation (e.g., p300/CBP, MED12).[2][3][4] This methylation activity generally leads to the activation of gene expression. The following diagram illustrates a simplified PRMT4 signaling pathway.

PRMT4_Signaling_Pathway cluster_0 Nucleus cluster_1 Inhibition cluster_2 Extracellular TF Transcription Factor Gene Target Gene TF->Gene binds p300_CBP p300/CBP p300_CBP->TF coactivates PRMT4 PRMT4 (CARM1) PRMT4->p300_CBP recruited by Histone Histone H3 PRMT4->Histone methylates Me_Histone Methylated Histone H3 (H3R17me2a) Histone->Me_Histone Me_Histone->Gene activates transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein SKI72 SKI-72 SKI72->PRMT4 inhibits SKI73 This compound (Prodrug) SKI73->SKI72 intracellular conversion

Caption: Simplified PRMT4 signaling pathway and the inhibitory action of SKI-72.

Experimental Protocols

The following are detailed protocols for common HTS assays that can be adapted for screening and characterization of PRMT4 inhibitors like SKI-72.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for PRMT4 Activity

This assay measures the methylation of a biotinylated histone H3 peptide by PRMT4. The methylated product is detected by an antibody conjugated to an AlphaLISA acceptor bead, while the biotinylated substrate is captured by a streptavidin-coated donor bead. When in proximity, the beads generate a chemiluminescent signal.[5][6][7]

Materials:

  • Recombinant human PRMT4 (CARM1)

  • Biotinylated Histone H3 (21-44) peptide substrate

  • S-(5'-Adenosyl)-L-methionine (SAM)

  • AlphaLISA anti-methyl-H3R17 antibody Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • 384-well white opaque microplates

  • This compound/SKI-72 and control compounds

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound/SKI-72 and control compounds in DMSO. Further dilute in AlphaLISA Assay Buffer to a 2X final concentration.

  • Reaction Mixture: In a 384-well plate, add 5 µL of the 2X compound solution.

  • Enzyme Addition: Add 2.5 µL of 4X PRMT4 enzyme solution (e.g., 40 nM) to each well.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of a 4X solution of biotinylated H3 peptide (e.g., 40 nM) and SAM (e.g., 8 µM).

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of AlphaLISA Acceptor beads (e.g., 100 µg/mL).

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of Streptavidin Donor beads (e.g., 50 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

AlphaLISA_Workflow A 1. Add 2X Compound (5 µL) B 2. Add 4X PRMT4 Enzyme (2.5 µL) A->B C 3. Incubate 10 min at RT B->C D 4. Add 4X Substrate/SAM Mix (2.5 µL) C->D E 5. Incubate 60 min at RT (Enzymatic Reaction) D->E F 6. Add Acceptor Beads (5 µL) E->F G 7. Incubate 60 min at RT (dark) F->G H 8. Add Donor Beads (10 µL) G->H I 9. Incubate 30 min at RT (dark) H->I J 10. Read Plate I->J

Caption: Workflow for the PRMT4 AlphaLISA HTS assay.

Fluorescence Polarization (FP) Assay for PRMT4 Activity

This assay format can be designed as a competitive binding assay. A fluorescently labeled tracer that binds to the PRMT4 active site is displaced by inhibitors, leading to a decrease in the polarization signal.

Materials:

  • Recombinant human PRMT4 (CARM1)

  • Fluorescently labeled tracer (e.g., a fluorescent derivative of SAM or a known binder)

  • FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 384-well black, low-volume microplates

  • This compound/SKI-72 and control compounds

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound/SKI-72 and control compounds in DMSO. Further dilute in FP Assay Buffer.

  • Assay Plate Preparation: Add 5 µL of the compound solution to the wells of a 384-well plate.

  • Reagent Addition: Add 15 µL of a pre-mixed solution of PRMT4 and the fluorescent tracer in FP Assay Buffer. The final concentrations should be optimized to give a stable and robust FP signal (e.g., 50 nM PRMT4, 10 nM tracer).

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

FP_Assay_Workflow A 1. Add Compound Solution (5 µL) B 2. Add PRMT4/Tracer Mix (15 µL) A->B C 3. Incubate 30-60 min at RT (Protected from light) B->C D 4. Read Fluorescence Polarization C->D

Caption: Workflow for a competitive FP-based HTS assay for PRMT4 inhibitors.

Cellular Assay for PRMT4 Activity

This assay measures the ability of this compound to inhibit PRMT4 activity within a cellular context. The readout is the level of methylation of a known PRMT4 substrate, such as MED12 or BAF155, which can be quantified by Western blot or an in-cell ELISA format.[4]

Materials:

  • HEK293T or other suitable cell line

  • Cell culture medium and reagents

  • This compound and control compounds

  • Lysis buffer

  • Primary antibodies (anti-Rme2a-MED12 or anti-Rme2a-BAF155, and loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment or ELISA plate reader

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the methylated substrate.

    • Probe with a loading control antibody.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the methylation signal to the loading control. Calculate the IC50 value for this compound.

Cellular_Assay_Workflow A 1. Seed Cells B 2. Treat with this compound (48 hours) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blot (or In-Cell ELISA) D->E F 6. Data Analysis E->F

Caption: General workflow for a cellular assay to assess PRMT4 inhibition by this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in using this compound and its active form, SKI-72, in high-throughput screening assays to discover and characterize PRMT4 inhibitors. The choice of assay will depend on the specific research goals, available resources, and the stage of the drug discovery process. Careful optimization of each assay is crucial for obtaining robust and reliable data.

References

Application Notes and Protocols for AC-73 Treatment of Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of AC-73, a small molecule inhibitor of CD147, in cancer cell line studies. AC-73 has been identified as a compound that inhibits the proliferation of leukemic cells by targeting the ERK/STAT3 signaling pathway and inducing autophagy.[1][2][3][4] This document outlines the mechanism of action of AC-73, detailed protocols for its application in key cellular assays, and expected outcomes based on available research.

Note on Nomenclature: The initial query for "SKI-73" did not yield a specific compound. Based on available scientific literature, it is highly probable that the intended compound of interest is AC-73, a known inhibitor of CD147 with demonstrated effects on cancer cell lines. All protocols and data presented herein pertain to AC-73.

Mechanism of Action

AC-73 is a specific inhibitor of CD147 (also known as EMMPRIN or Basigin), a transmembrane glycoprotein that is overexpressed in various cancer types.[3] CD147 plays a crucial role in tumor progression, including proliferation, invasion, and metastasis. The primary mechanisms of action for AC-73 include:

  • Inhibition of the ERK/STAT3 Signaling Pathway: AC-73 has been shown to suppress the phosphorylation of both ERK1/2 and STAT3, key kinases in a signaling cascade that promotes cell proliferation and survival.[1][3]

  • Induction of Autophagy: Treatment with AC-73 leads to an increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, indicating the induction of autophagy.[1][4]

Data Presentation

The following table summarizes the available quantitative data on the efficacy of AC-73 in a cancer cell line.

Cell LineCancer TypeAssayIC50 (µM)Citation
Leukemia CellsAcute Myeloid LeukemiaCell Viability32.79 ± 4.18[3]

Further studies are required to establish the IC50 values of AC-73 across a broader range of cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of AC-73 on cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of AC-73.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AC-73 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AC-73 in complete culture medium. Remove the medium from the wells and add 100 µL of the AC-73 dilutions. Include a vehicle control (DMSO at the same concentration as the highest AC-73 dose).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the AC-73 concentration to determine the IC50 value.

Western Blot for Phosphorylated ERK and STAT3

This protocol is for analyzing the effect of AC-73 on the phosphorylation status of ERK1/2 and STAT3.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • AC-73

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of AC-73 for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Autophagy Detection by Western Blot for LC3 Conversion

This protocol is for assessing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Same as for Western Blot protocol, with the addition of:

  • Primary antibody (anti-LC3B)

Procedure:

  • Cell Treatment: Treat cells with AC-73 as described in the western blot protocol. It is also recommended to include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control. To measure autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) can be added for the last few hours of AC-73 treatment.

  • Western Blotting: Follow the western blot protocol as described above.

  • Antibody Incubation: Use a primary antibody specific for LC3B. This antibody will detect both LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa).

  • Analysis: The conversion of LC3-I to LC3-II is indicated by the appearance and increased intensity of the lower molecular weight LC3-II band. The ratio of LC3-II to LC3-I or to a loading control (e.g., actin) is often used to quantify autophagy induction. An increase in LC3-II levels in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.[5][6][7][8]

Mandatory Visualizations

AC73_Signaling_Pathway cluster_0 AC73 AC-73 CD147 CD147 AC73->CD147 inhibits Autophagy Autophagy AC73->Autophagy induces ERK ERK1/2 CD147->ERK activates STAT3 STAT3 CD147->STAT3 activates pERK p-ERK1/2 ERK->pERK phosphorylation pSTAT3 p-STAT3 Proliferation Cell Proliferation & Survival pERK->Proliferation promotes STAT3->pSTAT3 phosphorylation pSTAT3->Proliferation promotes LC3 LC3-I -> LC3-II

Caption: Signaling pathway of AC-73 in cancer cells.

Experimental_Workflow start Start: Select Cancer Cell Line culture Cell Culture & Seeding start->culture treat AC-73 Treatment (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis treat->western autophagy Autophagy Assay treat->autophagy ic50 Determine IC50 viability->ic50 end End: Data Interpretation ic50->end analyze_western Analyze p-ERK, p-STAT3 & Total Protein Levels western->analyze_western analyze_autophagy Analyze LC3-I/II Conversion autophagy->analyze_autophagy analyze_western->end analyze_autophagy->end

Caption: Experimental workflow for AC-73 evaluation.

References

Unveiling Arginine Methylation: A Guide to Utilizing the PRMT4 Inhibitor SKI-73

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine methylation, a crucial post-translational modification catalyzed by protein arginine methyltransferases (PRMTs), plays a pivotal role in regulating numerous cellular processes, including signal transduction, gene expression, and DNA repair. The dysregulation of these enzymes is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical tool to investigate the biological functions of PRMT4 and the broader implications of arginine methylation. For robust experimental design, a structurally similar inactive compound, SKI-73N, is available as a negative control.

Data Presentation

Biochemical and Cellular Activity of SKI-72 and this compound

The following tables summarize the key quantitative data for the active inhibitor SKI-72 and its prodrug form this compound, providing a clear comparison of their biochemical potency and cellular efficacy.

Compound Target Assay Type IC50 Selectivity Mechanism of Action
SKI-72PRMT4 (CARM1)Biochemical13 nM[1]>30-fold vs. other PRMTs[1]SAM-competitive, Substrate non-competitive[1]

Table 1: Biochemical Profile of the Active PRMT4 Inhibitor, SKI-72.

Compound Cell Line Substrate Assay Type IC50
This compoundVariousBAF155Cellular538 nM[1]
This compoundVariousPABP-1Cellular1.43 µM[1]
This compoundVariousMED12Cellular500 nM - 2.6 µM[1]

Table 2: Cellular Activity of the PRMT4 Prodrug Inhibitor, this compound, on Known Substrates.

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to inhibit PRMT4 activity.

Materials:

  • This compound and SKI-73N (negative control)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells of interest

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound and SKI-73N in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Treatment: Dilute the this compound and SKI-73N stock solutions to the desired final concentrations in pre-warmed complete culture medium. A typical starting concentration range is 1-10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound, SKI-73N, or vehicle control. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvest: After the incubation period, harvest the cells for downstream analysis (e.g., Western Blotting, Immunoprecipitation).

Protocol 2: Western Blot Analysis of Arginine Methylation

This protocol describes how to assess the effect of this compound on the methylation status of PRMT4 substrates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine) and total protein levels of the substrate and PRMT4.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash the treated and control cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: Immunoprecipitation (IP) for Mass Spectrometry

This protocol details the enrichment of PRMT4 substrates for identification and quantification of methylation changes by mass spectrometry.

Materials:

  • IP lysis buffer (non-denaturing, e.g., Tris-based buffer with 0.5% NP-40)

  • Antibody against the protein of interest (PRMT4 substrate)

  • Protein A/G magnetic beads

  • Wash buffers (e.g., IP lysis buffer with decreasing salt concentrations)

  • Elution buffer (e.g., low pH glycine buffer or LDS sample buffer)

Procedure:

  • Cell Lysis: Lyse this compound and control-treated cells with a non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with magnetic beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody for 2-4 hours or overnight at 4°C. Then, add protein A/G magnetic beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads and wash them multiple times with wash buffers to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted samples for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin).

Visualizations

SKI_73_Mechanism_of_Action SKI73 This compound (Prodrug) Cell_Membrane Cellular Uptake SKI73->Cell_Membrane Intracellular Intracellular Environment Cell_Membrane->Intracellular SKI72 SKI-72 (Active Inhibitor) Intracellular->SKI72 Conversion SKI72->Inhibition PRMT4 PRMT4 (CARM1) Methylated_Substrate Methylated Substrate PRMT4->Methylated_Substrate Methylation SAM S-Adenosylmethionine (SAM) SAM->PRMT4 Substrate Protein Substrate Substrate->PRMT4 Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Start Seed Cells Treat Treat with this compound/ SKI-73N/Vehicle Start->Treat Incubate Incubate (24-72h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Lysis Cell Lysis Harvest->Lysis WB Western Blot (Methylation Status) Lysis->WB IP Immunoprecipitation Lysis->IP MS Mass Spectrometry (Proteomics) IP->MS PRMT4_Signaling_Pathway cluster_substrates PRMT4 Substrates cluster_processes Cellular Processes PRMT4 PRMT4 (CARM1) Histones Histones (H3R17, H3R26) PRMT4->Histones TFs Transcription Factors (p53, NF-κB) PRMT4->TFs Coactivators Coactivators (MED12, PABP-1) PRMT4->Coactivators SKI73 This compound SKI73->PRMT4 Gene_Expression Gene Expression Histones->Gene_Expression TFs->Gene_Expression DNA_Repair DNA Damage Repair TFs->DNA_Repair Coactivators->Gene_Expression Splicing RNA Splicing Coactivators->Splicing Signal_Transduction Signal Transduction Gene_Expression->Signal_Transduction

References

Practical Guide to Working with SKI-73: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of SKI-73, a cell-permeable prodrug of the potent and selective PRMT4 (CARM1) inhibitor, SKI-72. These application notes and protocols are designed to facilitate the effective use of this compound in interrogating the biological functions of PRMT4 in various cellular contexts.

Introduction to this compound

This compound is a chemical probe that readily crosses cell membranes and is subsequently converted into its active form, SKI-72. SKI-72 is a potent inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a type I arginine methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins, thereby influencing a wide range of cellular processes, including cell proliferation, differentiation, and signal transduction. Dysregulation of PRMT4 activity has been implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.

SKI-72 acts as a SAM-competitive and substrate-non-competitive inhibitor of PRMT4. An inactive control compound, SKI-73N, which is a prodrug of the less active SKI-72N, is available for control experiments.

Quantitative Data Summary

The following tables summarize the reported potency of this compound and its active metabolite SKI-72 in various assays.

Table 1: In Vitro Potency of SKI-72 (Active Metabolite of this compound)

Assay TypeTargetPotency (IC50/Kd)Reference
Radiometric Filter Paper AssayPRMT4 (CARM1)13 nM (IC50)
Surface Plasmon Resonance (SPR)PRMT4 (CARM1)275 nM (Kd)
Radiometric Filter Paper AssayPRMT7400 nM (IC50)
Radiometric Filter Paper AssayOther PRMTs>30-fold selective vs. PRMT7

Table 2: Cellular Potency of SKI-73N (Active form of this compound)

Cell LineTarget SubstratePotency (IC50/EC50)Reference
MCF-7BAF155 methylation538 nM (IC50)
MCF-7PABP-1 methylation1.43 µM (IC50)
Various Cell LinesMED12 methylation500 nM to 2600 nM (IC50)
MDA-MB-231Cell Invasion1.3 µM (EC50)[1]

Note: It is recommended to use this compound at concentrations up to 10 µM in cellular assays. Significant inhibition of cell growth has been observed at concentrations of 10 µM in MCF-7 cells, with some inhibition at 1 µM.

Signaling Pathway

CARM1_Signaling_Pathway cluster_extracellular Extracellular Growth_Factors Growth Factors / Hormones Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression SKI73 SKI73 SKI72 SKI72 SKI73->SKI72 Cellular Esterases CARM1_cyto CARM1_cyto SKI72->CARM1_cyto Inhibition CARM1_nuc CARM1_nuc SKI72->CARM1_nuc Inhibition Histone_H3 Histone_H3 CARM1_nuc->Histone_H3 Methylation BAF155 BAF155 CARM1_nuc->BAF155 Methylation MED12 MED12 CARM1_nuc->MED12 Methylation Methylated_H3 Methylated_H3 Histone_H3->Methylated_H3 Methylated_BAF155 Methylated_BAF155 BAF155->Methylated_BAF155 Methylated_MED12 Methylated_MED12 MED12->Methylated_MED12 Methylated_H3->Gene_Expression Transcriptional Activation Methylated_BAF155->Gene_Expression Chromatin Remodeling & Transcriptional Activation Methylated_MED12->Gene_Expression Transcriptional Co-activation

Experimental Protocols

Cell Culture

4.1.1. MCF-7 Human Breast Adenocarcinoma Cells

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for passaging at a ratio of 1:3 to 1:6.

4.1.2. MDA-MB-231 Human Breast Adenocarcinoma Cells

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Note: L-15 medium is formulated for use in a CO2-free atmosphere. If using a CO2 incubator, ensure the flask caps are sealed to maintain the correct pH.

  • Culture Conditions: Incubate at 37°C.

  • Subculture: When cells reach 80-90% confluency, detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend for passaging at a ratio of 1:3 to 1:8.

In Vitro PRMT4 (CARM1) Methyltransferase Assay (Radiometric)

This protocol is adapted from standard radiometric methyltransferase assays.

in_vitro_assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - Recombinant PRMT4 - Histone H3 or other substrate - Assay Buffer Start->Prepare_Reaction_Mix Add_SKI72 Add SKI-72 (or DMSO control) at desired concentrations Prepare_Reaction_Mix->Add_SKI72 Pre_Incubate Pre-incubate for 10-15 min at 30°C Add_SKI72->Pre_Incubate Initiate_Reaction Initiate reaction by adding [3H]-S-adenosylmethionine ([3H]-SAM) Pre_Incubate->Initiate_Reaction Incubate Incubate for 1 hour at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction by adding SDS-PAGE loading buffer Incubate->Stop_Reaction SDS_PAGE Separate proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Autoradiography Expose membrane to X-ray film (Autoradiography) Transfer->Autoradiography Analyze Quantify band intensity to determine PRMT4 activity Autoradiography->Analyze End End Analyze->End

Materials:

  • Recombinant human PRMT4 (CARM1)

  • Histone H3 or a specific peptide substrate (e.g., BAF155 peptide)

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • SKI-72 (active form) or this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Scintillation counter or autoradiography film

Protocol:

  • Prepare a reaction mixture containing recombinant PRMT4 and the histone H3 substrate in the assay buffer.

  • Add varying concentrations of SKI-72 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the methylation reaction by adding [³H]-SAM.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Detect the incorporation of the [³H]-methyl group by autoradiography or by excising the substrate band and measuring radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for PRMT4 Substrate Methylation (Western Blot)

This protocol allows for the assessment of this compound's ability to inhibit the methylation of endogenous PRMT4 substrates in a cellular context.

western_blot_workflow Start Start Seed_Cells Seed cells (e.g., MCF-7) in a culture plate and allow to adhere overnight Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of this compound (and SKI-73N as a negative control) for 24-48 hours Seed_Cells->Treat_Cells Lyse_Cells Wash cells with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors Treat_Cells->Lyse_Cells Quantify_Protein Determine protein concentration using a BCA assay Lyse_Cells->Quantify_Protein SDS_PAGE Separate equal amounts of protein by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane with 5% BSA in TBST Transfer->Block Primary_Antibody Incubate with primary antibodies against methylated substrates (e.g., anti-me-BAF155, anti-me-MED12) and total protein as a loading control Block->Primary_Antibody Secondary_Antibody Wash and incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detect Detect signal using an ECL substrate Secondary_Antibody->Detect Analyze Quantify band intensities to determine the level of substrate methylation Detect->Analyze End End Analyze->End

Materials:

  • MCF-7 or other relevant cell line

  • This compound and the inactive control SKI-73N

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies specific for asymmetrically dimethylated substrates of CARM1 (e.g., anti-me-BAF155 (R1064), anti-me-MED12).

  • Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with a dose range of this compound and the inactive control SKI-73N for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL reagent and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein.

  • Quantify the band intensities to determine the effect of this compound on substrate methylation.

Cell Invasion Assay (Transwell Assay)

This protocol is for assessing the effect of this compound on the invasive potential of cancer cells, such as MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Methanol or paraformaldehyde for fixing

  • Crystal violet or DAPI for staining

Protocol:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Starve MDA-MB-231 cells in serum-free medium for 12-24 hours.

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound or DMSO.

  • Seed the cell suspension into the upper chamber of the Matrigel-coated transwell inserts.

  • Add complete medium containing FBS to the lower chamber to act as a chemoattractant.

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the fixed cells with crystal violet or DAPI.

  • Count the number of invaded cells in several random fields under a microscope.

  • Calculate the percentage of invasion inhibition relative to the DMSO-treated control.

Troubleshooting

  • Low in vitro activity: Ensure the recombinant PRMT4 enzyme is active and that the [³H]-SAM has not degraded. Use fresh reagents whenever possible.

  • High background in Western blots: Optimize the blocking conditions (e.g., increase blocking time, use a different blocking agent like BSA instead of milk for phospho-specific antibodies). Ensure adequate washing steps.

  • Variability in cellular assays: Maintain consistent cell culture conditions, including cell density and passage number. Ensure accurate drug concentrations.

  • Low cell invasion: Check the viability of the cells. Ensure the chemoattractant gradient is established correctly. Optimize the Matrigel coating thickness.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. When working with [³H]-SAM, follow all institutional guidelines for handling radioactive materials.

References

Troubleshooting & Optimization

SKI-73 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of SKI-73.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most in vitro cellular assays, preparing a concentrated stock solution in DMSO is the recommended first step.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media (e.g., PBS or cell culture medium). What should I do?

A2: Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for many small molecules. Here are several troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.

  • Increase the percentage of DMSO in the final solution: While it is advisable to keep the final DMSO concentration low to avoid solvent effects on cells (typically <0.5%), a slight increase might be necessary to maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.

  • Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can sometimes improve solubility.

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the aqueous solution immediately after adding the this compound DMSO stock.

  • Consider using a surfactant: In some biochemical assays (not for cell-based assays), a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help to maintain the solubility of hydrophobic compounds.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the integrity of this compound. Based on available data, the following storage conditions are recommended:

  • Solid (Powder): Store at -20°C for long-term stability (up to 2 years).

  • In DMSO:

    • For short-term storage, solutions can be kept at 4°C for up to 2 weeks.

    • For long-term storage, aliquot the DMSO stock solution into single-use vials and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Q5: What is the stability of this compound in aqueous solutions?

A5: There is limited publicly available data on the stability of this compound in aqueous solutions such as PBS or cell culture media. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment. If aqueous solutions need to be stored for a short period, it is advisable to keep them on ice and use them within a few hours. For longer-term experiments, the stability in your specific experimental buffer should be validated.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormSolventStorage TemperatureDuration
Solid (Powder)N/A-20°CUp to 2 years
SolutionDMSO4°CUp to 2 weeks
SolutionDMSO-80°CUp to 6 months

Note: Data is based on vendor-supplied information. It is recommended to perform your own stability tests for critical applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 851.01 g/mol .

    • Volume (L) = (Mass (g) / 851.01 g/mol ) / 0.010 mol/L

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes for storage at -80°C.

Protocol 2: General Procedure for Assessing Aqueous Solubility (Kinetic Method)

This protocol provides a general workflow for estimating the kinetic solubility of this compound in an aqueous buffer (e.g., PBS).

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_addition Aqueous Addition cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_stock Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mM) serial_dilute Create a serial dilution of the DMSO stock in a 96-well plate prep_stock->serial_dilute Transfer add_buffer Add aqueous buffer (e.g., PBS) to each well and mix serial_dilute->add_buffer Transfer incubate Incubate at room temperature for a set time (e.g., 2 hours) add_buffer->incubate Process observe Visually inspect for precipitation or measure turbidity (e.g., nephelometry) incubate->observe Process analyze Determine the highest concentration that remains in solution observe->analyze Data

Caption: Workflow for kinetic solubility assessment of this compound.

Signaling Pathways and Logical Relationships

Logical Troubleshooting for this compound Precipitation Issues

The following diagram illustrates a logical workflow for troubleshooting precipitation issues encountered when using this compound in aqueous solutions.

troubleshooting_workflow start Start: Precipitation Observed in Aqueous Solution check_conc Is the final concentration of this compound too high? start->check_conc lower_conc Action: Lower the final concentration of this compound check_conc->lower_conc Yes check_dmso Is the final DMSO concentration very low? check_conc->check_dmso No end_resolved End: Issue Resolved lower_conc->end_resolved increase_dmso Action: Slightly increase final DMSO concentration (run vehicle control) check_dmso->increase_dmso Yes check_mixing Was the solution mixed immediately and thoroughly? check_dmso->check_mixing No increase_dmso->end_resolved improve_mixing Action: Vortex immediately upon dilution check_mixing->improve_mixing No end_unresolved End: Issue Persists (Consider alternative formulation or experimental design) check_mixing->end_unresolved Yes improve_mixing->end_resolved

Caption: Troubleshooting guide for this compound precipitation.

Optimizing SKI-73 Treatment Conditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their experimental conditions when using the PRMT4 inhibitor, SKI-73.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a cell-permeable prodrug of the potent and selective inhibitor SKI-72. Its primary cellular target is Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). Upon entering the cell, this compound is processed into its active form, SKI-72, which then inhibits the methyltransferase activity of PRMT4.

Q2: What is the mechanism of action of this compound?

A2: this compound, through its active form SKI-72, acts as a competitive inhibitor of PRMT4. PRMT4 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. By inhibiting PRMT4, this compound blocks this methylation process, which plays a crucial role in transcriptional regulation and cell signaling.

Q3: Is there a recommended negative control for this compound experiments?

A3: Yes, for robust experimental design, it is highly recommended to use the negative control compound, SKI-73N. This compound is structurally similar to this compound but is inactive or significantly less active against PRMT4, allowing researchers to distinguish between on-target and off-target effects.

Q4: What are the known downstream signaling pathways affected by this compound treatment?

A4: By inhibiting PRMT4, this compound can impact various downstream signaling pathways. A key pathway affected is the transcriptional activation of genes regulated by nuclear receptors. Additionally, PRMT4 has been shown to activate the AKT/mTOR signaling pathway in certain cancers. Therefore, treatment with this compound can lead to the downregulation of this pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect of this compound treatment. Compound Instability: this compound may be unstable under certain storage or experimental conditions.Ensure this compound is stored as recommended (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Insufficient Incubation Time: The prodrug may require more time to be converted to its active form, SKI-72, and for downstream effects to become apparent.Perform a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint.
Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in your experimental system.Conduct a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 0.1 µM to 10 µM) and narrow down based on the results.
Cell Line Insensitivity: The cell line being used may not be sensitive to PRMT4 inhibition.Screen different cell lines to find a sensitive model. Check the literature for PRMT4 expression levels in your cell line of interest.
High background or off-target effects observed. High Concentration of this compound: Using concentrations that are too high can lead to non-specific effects.Use the lowest effective concentration determined from your dose-response experiments. Always include the negative control (SKI-73N) to differentiate on-target from off-target effects.
Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and non-specific cellular stress.Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. Visually inspect for any precipitates. Consider the final solvent concentration in your experiment and include a vehicle control.
Inconsistent results between experiments. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment.
Inaccurate Compound Dilutions: Errors in preparing serial dilutions can lead to significant variability.Prepare fresh dilutions for each experiment and use calibrated pipettes. Perform serial dilutions carefully.

Quantitative Data Summary

Compound Target IC50 (in vitro) Cellular IC50 (Substrate Methylation) Notes
SKI-72 PRMT4~50 nMNot ApplicableActive form of the inhibitor.
This compound PRMT4Not ApplicableVaries by cell line and substrate (typically in the µM range)Prodrug, requires cellular processing to become active.
SKI-73N PRMT4InactiveInactiveRecommended negative control.

Note: IC50 values can vary depending on the specific assay conditions and cell line used. It is recommended to determine the IC50 in your own experimental system.

Experimental Protocols

Protocol 1: General Cell-Based Assay for this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density should be determined for each cell line.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and SKI-73N in DMSO.

    • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, SKI-73N, or vehicle control (medium with DMSO).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis: After the incubation period, proceed with your desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), western blotting for target protein methylation, or gene expression analysis.

Protocol 2: Western Blot for PRMT4 Substrate Methylation
  • Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the methylated form of a known PRMT4 substrate (e.g., methylated H3R17) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.

    • Normalize the signal to a loading control (e.g., β-actin or GAPDH) and the total protein level of the substrate.

Visualizations

SKI_73_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment SKI-73_ext This compound (Prodrug) SKI-73_int This compound SKI-73_ext->SKI-73_int Cellular Uptake SKI-72 SKI-72 (Active Inhibitor) SKI-73_int->SKI-72 Cellular Processing PRMT4 PRMT4 (CARM1) SKI-72->PRMT4 Inhibition Methylation Arginine Methylation (Histones, etc.) PRMT4->Methylation Catalyzes Transcription Altered Gene Transcription Methylation->Transcription

Caption: Mechanism of action of the prodrug this compound.

PRMT4_Signaling_Pathway This compound This compound PRMT4 PRMT4 This compound->PRMT4 Inhibits AKT AKT PRMT4->AKT Activates Histone_Methylation Histone Arginine Methylation PRMT4->Histone_Methylation Catalyzes mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Experimental_Workflow Start Start Cell_Culture 1. Seed Cells Start->Cell_Culture Prepare_Compounds 2. Prepare this compound, SKI-73N, & Vehicle Control Cell_Culture->Prepare_Compounds Treat_Cells 3. Treat Cells Prepare_Compounds->Treat_Cells Incubate 4. Incubate (e.g., 24-72h) Treat_Cells->Incubate Endpoint_Assay 5. Perform Endpoint Assay Incubate->Endpoint_Assay Viability Cell Viability (MTT, etc.) Endpoint_Assay->Viability Western Western Blot (Methylation) Endpoint_Assay->Western qPCR RT-qPCR (Gene Expression) Endpoint_Assay->qPCR Analyze 6. Analyze Data Viability->Analyze Western->Analyze qPCR->Analyze End End Analyze->End

Technical Support Center: SKI-73 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKI-73, a chemical probe for Protein Arginine Methyltransferase 4 (PRMT4).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Issue 1: Low or No Inhibition of PRMT4 Activity in Enzymatic Assays

  • Question: I am not observing the expected inhibition of PRMT4 in my in vitro enzymatic assay when using this compound. What could be the reason?

  • Answer: this compound is a prodrug that requires cellular esterases to be converted into its active form, SKI-72.[1] Therefore, in a purified enzyme assay, this compound will show little to no activity. For in vitro enzymatic assays, you must use the active compound, SKI-72. Ensure you are using the correct compound for your experimental setup.

Issue 2: High Background Signal in Cell-Based Assays

  • Question: My cell-based assay is showing a high background signal, making it difficult to determine the inhibitory effect of this compound. What are the possible causes and solutions?

  • Answer: High background can be caused by several factors. Consider the following troubleshooting steps:

    • Cell Seeding Density: Ensure that the cell density is optimal and that cells are in the exponential growth phase. Over-confluent or unhealthy cells can lead to inconsistent results.

    • Reagent Concentration: Titrate the concentration of your detection reagents to find the optimal signal-to-background ratio.

    • Washing Steps: Inadequate washing can leave behind unbound reagents, contributing to high background. Increase the number of washes and ensure complete aspiration of the wash buffer.

    • Blocking: If using an antibody-based detection method, ensure that blocking steps are sufficient to prevent non-specific binding.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am observing significant variability in the inhibitory effect of this compound across different experimental runs. How can I improve the reproducibility of my results?

  • Answer: Reproducibility issues in cell-based assays can stem from several sources. Here are some key areas to check:

    • Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.

    • Compound Solubility: this compound is a small molecule inhibitor. Ensure that it is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

    • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variations in compound concentration. Calibrate your pipettes regularly and use appropriate pipetting techniques.

    • Edge Effects: In multi-well plates, wells on the perimeter are more prone to evaporation, which can alter compound concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[2]

Issue 4: Unexpected Cellular Phenotype or Off-Target Effects

  • Question: I am observing a cellular phenotype that is not consistent with the known function of PRMT4. Could this be an off-target effect of this compound?

  • Answer: While SKI-72 (the active form of this compound) is a selective inhibitor of PRMT4, off-target effects are a possibility with any small molecule inhibitor.[3][4] To investigate this:

    • Use a Negative Control: Employ a structurally related but inactive compound to determine if the observed phenotype is specific to PRMT4 inhibition.

    • Titrate the Inhibitor: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.

    • Orthogonal Approaches: Confirm your findings using a different method to inhibit PRMT4, such as siRNA or shRNA-mediated knockdown, to ensure the observed phenotype is a direct result of PRMT4 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable prodrug that is converted by intracellular esterases into SKI-72, a potent and selective inhibitor of PRMT4.[1] SKI-72 acts by competing with the S-adenosylmethionine (SAM) cofactor binding site of PRMT4, thereby inhibiting its methyltransferase activity.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific instructions.

Q3: How can I confirm that this compound is effectively inhibiting PRMT4 in my cells?

A3: To confirm on-target engagement in a cellular context, you can perform a Western blot to detect changes in the methylation status of known PRMT4 substrates, such as BAF155 or MED12.[5] A decrease in the methylation of these substrates upon treatment with this compound would indicate successful inhibition of PRMT4.

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell line and the duration of treatment. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific system. Published studies have used concentrations ranging from nanomolar to low micromolar.[6]

Experimental Protocols

PRMT4 Enzymatic Assay (AlphaLISA)

This protocol is adapted from a standard AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for PRMT4 activity.[7]

Materials:

  • Recombinant human PRMT4 enzyme

  • Biotinylated histone H3 peptide substrate

  • S-adenosylmethionine (SAM)

  • SKI-72 (active inhibitor, not the prodrug this compound)

  • AlphaLISA Acceptor beads (conjugated to an antibody recognizing the methylated substrate)

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • 384-well white OptiPlate

Procedure:

  • Inhibitor and Enzyme Preparation:

    • Prepare serial dilutions of SKI-72 in assay buffer.

    • Dilute the PRMT4 enzyme to the desired concentration in assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted PRMT4 enzyme to each well of the 384-well plate.

    • Add 2.5 µL of the SKI-72 dilutions or vehicle control to the respective wells.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 5 µL of a solution containing the biotinylated histone H3 peptide and SAM to each well to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the AlphaLISA Acceptor beads to stop the reaction.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the Streptavidin-coated Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Read Plate:

    • Read the plate using an AlphaScreen-capable plate reader.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify the binding of SKI-72 (the active form of this compound) to PRMT4 within cells.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-PRMT4 antibody

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound at the desired concentration or vehicle control for a specified time.

  • Harvest and Lyse:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse the cells.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Heating:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, then cool to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Analyze the amount of soluble PRMT4 in each sample by SDS-PAGE and Western blotting using an anti-PRMT4 antibody.

    • Binding of SKI-72 to PRMT4 is expected to stabilize the protein, resulting in a higher melting temperature and more soluble PRMT4 at elevated temperatures compared to the vehicle-treated control.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Experiments

IssuePossible CauseRecommended Solution
Low/No Inhibition (Enzymatic Assay) Using the prodrug this compound instead of the active inhibitor SKI-72.Use the active form, SKI-72, for in vitro enzymatic assays.
High Background (Cell-Based Assay) Suboptimal cell density, reagent concentration, or insufficient washing.Optimize cell seeding, titrate reagents, and increase the number of wash steps.
Inconsistent Results High cell passage number, poor compound solubility, pipetting errors, or edge effects.Use low passage cells, ensure complete dissolution of this compound, calibrate pipettes, and avoid using the outer wells of the plate.
Unexpected Phenotype Potential off-target effects.Use a negative control compound, perform a dose-response analysis, and confirm findings with an orthogonal method like siRNA.

Table 2: Properties of this compound and its Active Form SKI-72

PropertyThis compoundSKI-72
Compound Type ProdrugActive Inhibitor
Primary Target -PRMT4
Mechanism of Action Converted to SKI-72 by intracellular esterases.Competitive inhibitor of the SAM binding site on PRMT4.
Cell Permeability HighLower (intracellularly generated)
Recommended Use Cell-based assaysIn vitro enzymatic assays

Visualizations

SKI73_Activation_and_Inhibition cluster_extracellular Extracellular cluster_cellular Intracellular SKI-73_ext This compound (Prodrug) SKI-73_int This compound SKI-73_ext->SKI-73_int Cellular Uptake SKI-72 SKI-72 (Active Inhibitor) SKI-73_int->SKI-72 Conversion Esterases Esterases Esterases->SKI-72 PRMT4 PRMT4 SKI-72->PRMT4 Inhibition Methylated_Substrate Methylated Substrate PRMT4->Methylated_Substrate Methylation Substrate Substrate (e.g., Histone H3) Substrate->PRMT4

Caption: Activation of this compound and inhibition of PRMT4 signaling.

Troubleshooting_Workflow Start Experimental Anomaly Observed Check_Assay_Type In Vitro Enzymatic or Cell-Based? Start->Check_Assay_Type Use_SKI72 Use Active Inhibitor (SKI-72) Check_Assay_Type->Use_SKI72 Enzymatic Check_Cell_Health Check Cell Health & Density Check_Assay_Type->Check_Cell_Health Cell-Based Consult_Literature Consult Literature & Previous Data Use_SKI72->Consult_Literature Optimize_Reagents Optimize Reagent Concentrations Check_Cell_Health->Optimize_Reagents Verify_Protocol Verify Protocol Steps (e.g., washes) Optimize_Reagents->Verify_Protocol Inconsistent_Results Inconsistent Results? Verify_Protocol->Inconsistent_Results Check_Reproducibility Review Reproducibility Factors: - Cell Passage - Compound Solubility - Pipetting - Edge Effects Inconsistent_Results->Check_Reproducibility Yes Off_Target Unexpected Phenotype? Inconsistent_Results->Off_Target No Check_Reproducibility->Consult_Literature Investigate_Off_Target Investigate Off-Target Effects: - Negative Control - Dose-Response - Orthogonal Approach Off_Target->Investigate_Off_Target Yes Off_Target->Consult_Literature No Investigate_Off_Target->Consult_Literature End Problem Resolved Consult_Literature->End

Caption: Troubleshooting workflow for this compound experimental issues.

References

Technical Support Center: A Guide to Using the PRMT4 Inhibitor SKI-73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of SKI-73, a chemical probe targeting Protein Arginine Methyltransferase 4 (PRMT4). Here, you will find answers to frequently asked questions, detailed troubleshooting guides to navigate common experimental pitfalls, and comprehensive protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-active chemical probe that serves as a prodrug for SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). Upon entering cells, this compound is converted to its active form, SKI-72, which then inhibits the enzymatic activity of PRMT4.

Q2: What is the mechanism of action of SKI-72?

SKI-72 is a competitive inhibitor of PRMT4. It binds to the active site of the enzyme, preventing the binding of its substrate, S-adenosylmethionine (SAM). This blockage of the SAM binding site inhibits the transfer of methyl groups to arginine residues on histone and non-histone protein substrates of PRMT4.

Q3: Is there a negative control compound available for this compound?

Yes, the Structural Genomics Consortium (SGC) has developed SKI-73N, a structurally related compound that is inactive against PRMT4. It is highly recommended to use SKI-73N as a negative control in all experiments to distinguish on-target effects of this compound from potential off-target or compound-specific effects.

Q4: What are the known downstream effects of PRMT4 inhibition by this compound?

PRMT4 is a transcriptional coactivator that methylates several proteins involved in gene regulation. Inhibition of PRMT4 by this compound can lead to a reduction in the asymmetric dimethylation of known substrates such as BAF155 (a component of the SWI/SNF chromatin remodeling complex) and MED12 (a subunit of the Mediator complex). This can subsequently affect the transcription of PRMT4 target genes and influence downstream signaling pathways, including the AKT/mTOR pathway.

Q5: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Based on available literature for similar PRMT4 inhibitors, a starting concentration range of 1-10 µM is often used.

Troubleshooting Guide: Common Pitfalls and Solutions

Even with well-designed experiments, challenges can arise. This guide addresses common pitfalls encountered when using this compound and provides practical solutions.

Problem Potential Cause Recommended Solution
Inconsistent or no observable effect of this compound Compound Instability: this compound, like many chemical probes, may be sensitive to storage conditions and freeze-thaw cycles.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small, single-use aliquots at -80°C to minimize degradation.
Poor Cell Permeability: Although designed to be cell-active, the efficiency of this compound uptake and conversion to SKI-72 can vary between cell lines.Increase the incubation time with this compound to allow for sufficient cellular uptake and conversion. If the issue persists, consider using a cell line with known good permeability to small molecules or using a more direct delivery method if available.
Inefficient Conversion to SKI-72: The intracellular conversion of the prodrug this compound to the active inhibitor SKI-72 might be inefficient in your specific cell type.Confirm target engagement by measuring the methylation status of a known PRMT4 substrate (e.g., BAF155 or MED12) via Western blot. A lack of change in methylation may indicate a conversion issue.
High background or off-target effects Non-specific binding: At high concentrations, this compound or its active form SKI-72 may bind to other proteins, leading to off-target effects.Always include the inactive control compound, SKI-73N, in your experiments. This will help differentiate between on-target and off-target effects. Perform dose-response experiments and use the lowest effective concentration of this compound.
Compound-related artifacts: The chemical scaffold of this compound might interfere with certain assay readouts (e.g., fluorescence-based assays).Run appropriate vehicle controls (e.g., DMSO) and controls with the inactive compound SKI-73N to identify any assay interference.
Cellular toxicity High concentration of this compound or solvent: High concentrations of the compound or the solvent (e.g., DMSO) can be toxic to cells.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound and the vehicle in your cell line. Ensure the final DMSO concentration is kept low (typically below 0.5%).
On-target toxicity: Inhibition of PRMT4 may be genuinely toxic to your specific cell line.If toxicity is observed at concentrations that inhibit PRMT4 activity (confirmed by target engagement assays), this may be an on-target effect. Consider using lower concentrations for shorter durations to probe the initial effects before cell death occurs.

Key Experimental Protocols

Below are detailed methodologies for essential experiments to validate the activity and investigate the effects of this compound.

Protocol 1: Assessment of PRMT4 Activity in Cells by Western Blot

This protocol describes how to measure the methylation of BAF155, a known substrate of PRMT4, in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound and SKI-73N (inactive control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-asymmetric di-methyl Arginine (for BAF155), anti-BAF155, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, SKI-73N, and vehicle control (e.g., DMSO) for the desired time (e.g., 24-72 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against asymmetrically dimethylated BAF155 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against total BAF155 and a loading control antibody. A decrease in the ratio of methylated BAF155 to total BAF155 indicates inhibition of PRMT4 activity.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability and to establish a non-toxic working concentration.

Materials:

  • Cells of interest

  • This compound and SKI-73N

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, SKI-73N, and vehicle control. Include wells with media only as a blank control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Key Processes

To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound & SKI-73N Stocks seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with this compound, SKI-73N, & Vehicle seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability western Western Blot for Methylation treat_cells->western analyze_viability Determine IC50 viability->analyze_viability analyze_western Quantify Methylation Levels western->analyze_western

Caption: A typical experimental workflow for evaluating this compound.

prmt4_signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SKI73 This compound (Prodrug) SKI72 SKI-72 (Active Inhibitor) SKI73->SKI72 Intracellular Conversion PRMT4 PRMT4 (CARM1) SKI72->PRMT4 Inhibition Histones Histones (e.g., H3R17) PRMT4->Histones Methylation NonHistone Non-Histone Proteins (e.g., BAF155, MED12) PRMT4->NonHistone Methylation Transcription Transcriptional Regulation Histones->Transcription NonHistone->Transcription GeneExpression Altered Gene Expression Transcription->GeneExpression AKT_mTOR AKT/mTOR Pathway GeneExpression->AKT_mTOR Modulation

Caption: The PRMT4 signaling pathway and the mechanism of this compound.

improving the efficacy of SKI-73 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to SKI-73

This compound is a potent and selective, ATP-competitive inhibitor of the CD73 ectoenzyme. CD73 plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment.[1][2] By inhibiting CD73, this compound aims to reduce adenosine levels, thereby enhancing the anti-tumor activity of immune cells such as T cells and Natural Killer (NK) cells.[1][2] This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during in vitro and cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of CD73, an enzyme that converts extracellular adenosine monophosphate (AMP) to adenosine.[1] Adenosine suppresses the function of immune cells within the tumor microenvironment.[2][3] By blocking this activity, this compound reduces immunosuppressive adenosine, restoring and enhancing the ability of the immune system to attack cancer cells.[1]

Q2: How should I dissolve and store this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in the appropriate assay buffer or cell culture medium. Please note that the final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: What is the recommended concentration range for this compound in assays?

A3: The optimal concentration of this compound depends on the specific assay system. Based on our validation data, we recommend the concentration ranges summarized in the table below. Researchers should perform a dose-response curve to determine the precise IC50 value for their specific system.

Q4: Is this compound selective for CD73?

A4: Yes, this compound has been designed for high selectivity for CD73. However, as with any kinase inhibitor, off-target effects are possible, especially at high concentrations.[4] We recommend performing kinase profiling screens if off-target activity is a concern for your specific experimental context.[5]

Quantitative Data Summary

Table 1: Physicochemical and Potency Data for this compound

PropertyValue
Target CD73 (ecto-5'-nucleotidase)
Mechanism of Action ATP-Competitive Inhibition
Molecular Weight 482.5 g/mol
Solubility >25 mg/mL in DMSO
In Vitro IC50 (Biochemical Assay) 5 nM (at ATP Km)
Cell-Based EC50 (MCF-7 cells) 50-100 nM

Table 2: Recommended Starting Concentrations for Common Assays

Assay TypeRecommended Concentration RangeNotes
Biochemical Kinase Assay 0.1 nM - 10 µMPerform at an ATP concentration equal to the Kₘ for the enzyme.[6]
Cell Viability/Proliferation 10 nM - 50 µMCell line dependent; optimize for your specific model.
Target Engagement (Western Blot) 100 nM - 5 µMMonitor phosphorylation of downstream targets.
Immune Cell Function Assays 50 nM - 10 µMAssess cytokine release or cytotoxicity.

Signaling Pathway and Workflow Diagrams

SKI_73_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP ATP CD39 CD39 ATP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds CD39->AMP CD73->Adenosine Suppression Immune Suppression A2A_Receptor->Suppression Leads to SKI_73 This compound SKI_73->CD73 Inhibits

Caption: Mechanism of this compound in the tumor microenvironment.

Assay_Workflow start Start seed_cells 1. Seed Cells in Microplate start->seed_cells incubate_24h 2. Incubate for 24h seed_cells->incubate_24h treat_ski73 3. Treat with this compound Dilution Series incubate_24h->treat_ski73 incubate_72h 4. Incubate for 48-72h treat_ski73->incubate_72h add_reagent 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_72h->add_reagent read_plate 6. Read Plate (Absorbance/Luminescence) add_reagent->read_plate analyze 7. Analyze Data (IC50 Curve) read_plate->analyze end End analyze->end

Caption: Workflow for a cell-based viability assay using this compound.

Troubleshooting Guide

This section addresses common problems researchers may face when using this compound.

Q5: Why is the observed IC50 value in my biochemical assay much higher than expected?

A5: A higher-than-expected IC50 value in a biochemical assay can be due to several factors.[6]

  • Incorrect ATP Concentration: this compound is an ATP-competitive inhibitor. The measured IC50 value is highly dependent on the ATP concentration in the assay.[6] If the ATP concentration is significantly higher than the Michaelis constant (Kₘ) of the enzyme, it will take a higher concentration of this compound to achieve 50% inhibition.

    • Solution: Determine the Kₘ of ATP for your specific enzyme lot and run the inhibition assay with an ATP concentration equal to the Kₘ.[6]

  • Enzyme Inactivity: The recombinant CD73 enzyme may have lost activity due to improper storage or handling.

    • Solution: Test the enzyme activity using a positive control reaction without any inhibitor. Always use freshly thawed enzyme and keep it on ice.

  • Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.

    • Solution: Use freshly prepared dilutions from a properly stored, single-use aliquot of the 10 mM DMSO stock.

Q6: My cell-based assay results are inconsistent or not reproducible. What should I do?

A6: Inconsistent results in cell-based assays are a common issue.[7] Consider the following troubleshooting steps:

  • Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too many passages can respond variably to treatment.

    • Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of seeding.[7]

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability.

    • Solution: Ensure the cell suspension is homogenous before and during plating. Pipette carefully and avoid introducing bubbles. Consider using a plate scanner that measures the entire well surface to correct for heterogeneous signal distribution.[8]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and drug concentration.

    • Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[9]

  • Reagent and Compound Preparation: Inaccurate serial dilutions or improper mixing can lead to significant errors.

    • Solution: Calibrate your pipettes regularly. Ensure thorough mixing of the this compound dilutions before adding them to the cells.

Troubleshooting_Logic start Issue: Inconsistent Cell Assay Results check_cells Are cells healthy and low passage? start->check_cells check_seeding Is cell seeding uniform? check_cells->check_seeding Yes solution_cells Solution: Use fresh, healthy cells. check_cells->solution_cells No check_edge Are edge effects mitigated? check_seeding->check_edge Yes solution_seeding Solution: Improve pipetting technique. check_seeding->solution_seeding No check_dilution Are dilutions accurate? check_edge->check_dilution Yes solution_edge Solution: Avoid outer wells. check_edge->solution_edge No solution_dilution Solution: Calibrate pipettes, mix well. check_dilution->solution_dilution No end Re-run Assay check_dilution->end Yes solution_cells->end solution_seeding->end solution_edge->end solution_dilution->end

Caption: Troubleshooting logic for inconsistent cell assay results.

Q7: Why is the potency of this compound much lower in my cell-based assay compared to the biochemical assay?

A7: A drop in potency between biochemical and cellular assays is common and expected for many inhibitors.[10]

  • Cellular Uptake and Efflux: this compound must cross the cell membrane to reach its target. Poor membrane permeability or active removal by efflux pumps can lower the effective intracellular concentration.

    • Solution: While difficult to modify, this is a key aspect of drug discovery. Consider using cell lines with known efflux pump expression profiles for comparison.

  • High Intracellular ATP: The concentration of ATP inside a cell (1-10 mM) is much higher than the Kₘ used in biochemical assays. As an ATP-competitive inhibitor, this compound must compete with this high ATP concentration, leading to a rightward shift in the dose-response curve (higher EC50).

    • Solution: This is an inherent property of ATP-competitive inhibitors. The cellular EC50 is often considered a more physiologically relevant measure of potency than the biochemical IC50.

  • Protein Binding: this compound may bind to proteins in the cell culture serum (e.g., albumin), reducing the free concentration available to act on the target.

    • Solution: Consider performing assays in low-serum or serum-free media for a short duration, but be aware this can affect cell health.

Experimental Protocols

Protocol 1: In Vitro CD73 Biochemical Assay (Luminescence-based)

This protocol is designed to measure the IC50 of this compound by quantifying the amount of ATP remaining after the CD73 enzymatic reaction.

  • Reagent Preparation:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA.

    • Enzyme: Recombinant human CD73 diluted in Assay Buffer to 2X final concentration.

    • Substrate: AMP diluted in Assay Buffer to 2X final concentration.

    • Inhibitor: Prepare a 10-point, 2-fold serial dilution of this compound in DMSO, then dilute in Assay Buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 5 µL of 4X this compound dilution or DMSO vehicle to wells of a white, opaque 384-well plate.

    • Add 10 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X AMP substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.[11]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT)

This protocol measures the effect of this compound on the proliferation of a cancer cell line.

  • Cell Plating:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 7-point, 3-fold serial dilution of this compound in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the old media from the cells and add 100 µL of the media containing the this compound dilutions or vehicle.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight in the incubator.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated cells (100% viability) and calculate the percentage of inhibition for each concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the EC50 value.

References

SKI-73 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of SKI-73 and strategies to mitigate them during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a cell-penetrant prodrug that is converted into the active compound SKI-72.[1][2] SKI-72 is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] SKI-72 acts as a SAM-competitive and substrate non-competitive inhibitor.[1] For cellular-based experiments, this compound should be used, while SKI-72 is appropriate for in vitro experiments.[1]

Q2: What are off-target effects and why are they a concern with inhibitors like this compound?

A2: Off-target effects happen when a compound binds to and alters the activity of proteins other than its intended target.[3] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, unexpected cellular responses, and potential toxicity.[3] For many inhibitors, off-target effects arise from structural similarities in the ATP-binding pockets of various kinases, making it difficult to achieve absolute specificity.[3] While SKI-72 targets a methyltransferase, the principle of off-target activity due to promiscuous binding remains a consideration.

Q3: Are there known off-target effects for this compound or its active form, SKI-72?

A3: SKI-72 has been shown to be over 30-fold selective for PRMT4 (CARM1) compared to other PRMT family members, such as PRMT7.[1] However, notable inhibition of cell growth (approximately 40%) has been observed in MCF7 cells at a 10 µM concentration of this compound, with some inhibition (around 15%) at 1 µM.[1] This suggests that at higher concentrations, this compound may have off-target effects or cause general cellular toxicity.[1] It is recommended not to use this compound in cell-based experiments at concentrations exceeding 5 µM.[1]

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some instances, the off-target activity of an inhibitor can contribute positively to its therapeutic effect, a concept known as polypharmacology.[3][4] An inhibitor might engage multiple disease-related pathways, leading to a more potent therapeutic outcome than targeting a single protein.[3][4]

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides solutions for common issues that may arise during experiments with this compound, potentially indicating off-target activity.

Observed Issue Potential Cause (Off-Target Related) Recommended Mitigation Strategy
High levels of cell death at low inhibitor concentrations. The inhibitor may have potent off-target effects on proteins essential for cell survival.[3]1. Titrate this compound Concentration: Determine the lowest effective concentration that inhibits PRMT4 activity without causing excessive toxicity.[3]2. Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if cell death is apoptotic.[3]3. Consult Databases: Check off-target databases to see if known off-targets are linked to cell survival pathways.[3]
Observed phenotype does not match expected PRMT4 inhibition. The inhibitor might be affecting an off-target protein that has an opposing or different biological function.[3]1. Validate with a Different Tool: Use a structurally unrelated PRMT4 inhibitor or a genetic knockdown approach (siRNA, CRISPR) to confirm the phenotype is due to on-target inhibition.[3]2. Use the Inactive Control: Compare results with SKI-73N, the inactive control compound, which should not produce the on-target effect.[1]
Inconsistent results between different primary cell batches. Primary cells from different donors can have biological variability, including varied expression levels of on- and off-target proteins.[3]1. Use Pooled Donors: If feasible, use primary cells pooled from multiple donors to average out individual variations.[3]2. Characterize Each Batch: Profile the expression of the primary target (PRMT4) in each cell batch.

Quantitative Data Summary

The following tables summarize the known potency and selectivity data for SKI-72, the active form of this compound.

Table 1: In Vitro Potency of SKI-72

TargetIC50Assay Type
PRMT4 (CARM1)13 nMIn vitro inhibition assay
PRMT7400 nMIn vitro inhibition assay

Data sourced from the Chemical Probes Portal.[1]

Table 2: Cellular Activity of this compound

Cellular ProcessCell LineIC50
Methylation of BAF155-538 nM
Methylation of PABP-1-1.43 µM
Methylation of MED12Varies500 nM to 2.6 µM

Data sourced from the Chemical Probes Portal.[1]

Experimental Protocols

Protocol 1: Dose-Response Analysis to Minimize Off-Target Effects

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series ranging from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 1 nM), including a DMSO-only vehicle control.

  • Treatment: Treat cells with the this compound dilution series for a predetermined time (e.g., 24, 48, or 72 hours).

  • On-Target Readout: Measure the inhibition of a known PRMT4 substrate's methylation (e.g., MED12) using Western blot or an appropriate enzymatic assay.

  • Toxicity Readout: Simultaneously, assess cell viability using an assay such as MTT, CellTiter-Glo, or by measuring apoptosis markers.

  • Data Analysis: Plot both the on-target inhibition and cell viability against the log of the inhibitor concentration. Determine the IC50 for the on-target effect and the concentration at which toxicity becomes significant. Select the lowest concentration for future experiments that provides robust on-target inhibition with minimal toxicity.

Protocol 2: Validating On-Target Effects using an Inactive Control

  • Experimental Setup: Design your experiment to include three groups:

    • Vehicle control (e.g., DMSO)

    • This compound (at the desired experimental concentration)

    • SKI-73N (inactive control, used at the same concentration as this compound)

  • Treatment and Assay: Perform the experiment and measure the desired phenotype (e.g., changes in gene expression, cell proliferation, etc.).

  • Interpretation:

    • An effect observed with this compound but not with the vehicle or SKI-73N is likely an on-target effect.

    • An effect observed with both this compound and SKI-73N suggests it may be an off-target effect or an artifact related to the compound's chemical structure, independent of PRMT4 inhibition.

Protocol 3: Genetic Knockdown for Target Validation

  • Reagent Design: Design and validate siRNA or CRISPR guide RNAs that specifically target PRMT4. Include a non-targeting control.

  • Transfection/Transduction: Introduce the siRNA or CRISPR machinery into the cells of interest.

  • Target Knockdown Confirmation: After an appropriate incubation period (e.g., 48-72 hours), confirm the reduction of PRMT4 protein levels via Western blot or qPCR.

  • Phenotypic Analysis: Assess the cellular phenotype in the PRMT4-knockdown cells and compare it to the phenotype observed in cells treated with this compound.

Visualizations

SKI73_Mechanism_of_Action cluster_cell Cell SKI73 This compound (Prodrug) SKI72 SKI-72 (Active Inhibitor) SKI73->SKI72 Cellular Metabolism PRMT4 PRMT4 (CARM1) SKI72->PRMT4 Inhibition MethylatedSubstrate Methylated Substrate PRMT4->MethylatedSubstrate Methylation Substrate Protein Substrate (e.g., MED12, BAF155) Substrate->PRMT4 Downstream Altered Gene Expression & Cellular Phenotype MethylatedSubstrate->Downstream

Caption: Mechanism of action for the this compound prodrug.

Off_Target_Workflow start Phenotype Observed with this compound q1 Does the phenotype persist at low, non-toxic concentrations? start->q1 q2 Is the phenotype absent with inactive control (SKI-73N)? q1->q2 Yes off_target Potential Off-Target Effect q1->off_target No q3 Does genetic knockdown of PRMT4 replicate the phenotype? q2->q3 Yes q2->off_target No on_target High Confidence On-Target Effect q3->on_target Yes q3->off_target No further_investigation Further Investigation Required (e.g., Kinome Screen, Proteomics) off_target->further_investigation

Caption: Workflow to differentiate on-target vs. off-target effects.

Mitigation_Strategy_Logic start Start Experiment with this compound step1 Perform Dose-Response (On-Target vs. Viability) start->step1 step2 Select Lowest Effective, Non-Toxic Concentration step1->step2 step3 Include Controls in All Experiments step2->step3 control1 Vehicle Control (e.g., DMSO) step3->control1 control2 Inactive Compound (SKI-73N) step3->control2 control3 Genetic Knockdown (siRNA/CRISPR) step3->control3 step4 Interpret Results Based on Comparison to Controls control1->step4 control2->step4 control3->step4

Caption: Logical flow for mitigating and controlling for off-target effects.

References

Technical Support Center: Refining SKI-73 Dosage for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKI-73, a prodrug of the potent and selective PRMT4/CARM1 inhibitor, SKI-72. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable prodrug that, once inside the cell, is converted into its active form, SKI-72.[1] SKI-72 is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] It acts as a SAM-competitive inhibitor, meaning it competes with the methyl donor S-adenosylmethionine (SAM) to bind to the active site of CARM1, thereby preventing the methylation of histone and non-histone protein substrates.[3]

Q2: What are the known cellular targets of this compound's active form?

A2: The primary target of the active form of this compound is CARM1. CARM1 methylates a variety of substrates, including histone H3 at arginine 17 (H3R17) and arginine 26 (H3R26), which are associated with active gene transcription.[3] Other known non-histone substrates include BAF155 and the RNA polymerase II mediator complex subunit 12 (MED12). Inhibition of CARM1 by this compound's active metabolite leads to a decrease in the asymmetric dimethylation of these substrates.

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: A general starting point for this compound in cell-based assays is in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific cell line. Some studies have shown that concentrations above 5 µM may lead to off-target effects on cell growth.

Q4: How can I determine the optimal concentration of this compound for my cell line?

A4: To determine the optimal concentration, you should perform a dose-response curve and assess both the inhibition of CARM1 activity (e.g., by measuring the methylation of a known substrate via Western blot) and the effect on cell viability (e.g., using an MTT or resazurin assay). The ideal concentration should effectively inhibit the target without causing significant, unintended cytotoxicity.

Troubleshooting Guide

Issue 1: No or low inhibition of target methylation is observed.

  • Possible Cause 1: Insufficient concentration of this compound.

    • Solution: Increase the concentration of this compound in a stepwise manner. Perform a dose-response experiment to find the optimal concentration for your cell line.

  • Possible Cause 2: Poor cell permeability or rapid efflux in the specific cell line.

    • Solution: While this compound is designed to be cell-permeable, efficiency can vary.[4] Consider increasing the incubation time. If the problem persists, you may need to use a different delivery method or a more potent inhibitor if available.

  • Possible Cause 3: Inefficient conversion of the prodrug this compound to its active form, SKI-72.

    • Solution: The intracellular enzymes responsible for this conversion may have low activity in your cell type. If possible, test the active compound SKI-72 directly, though it may have lower cell permeability.

  • Possible Cause 4: The antibody used for detecting substrate methylation is not specific or sensitive enough.

    • Solution: Validate your antibody using positive and negative controls (e.g., cells with CARM1 knockdown or knockout). Test different antibody dilutions and blocking conditions.

Issue 2: High levels of cytotoxicity are observed at concentrations expected to be effective.

  • Possible Cause 1: Off-target effects of this compound at higher concentrations.

    • Solution: Reduce the concentration of this compound. It is critical to find a therapeutic window where you see target inhibition with minimal cytotoxicity. Concentrations above 5 µM have been suggested to cause some inhibition of cell growth in certain cell lines.

  • Possible Cause 2: The solvent (e.g., DMSO) is causing toxicity.

    • Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and that you have a vehicle-only control to assess solvent toxicity.

  • Possible Cause 3: The cell line is particularly sensitive to CARM1 inhibition.

    • Solution: In some cancer cells, CARM1 activity is crucial for survival. The observed cytotoxicity might be an on-target effect. In this case, the goal is to define the IC50 value for cell viability.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in cell health and density.

    • Solution: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density for all experiments. Monitor cell morphology and viability before starting the experiment.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Inconsistent incubation times.

    • Solution: Use a precise and consistent incubation time for all experiments.

Quantitative Data

Table 1: IC50 Values for this compound and its active form (SKI-72)

CompoundTarget/AssayCell Line/SystemIC50 ValueReference
SKI-72PRMT4 (CARM1)Biochemical Assay~13 nM[1]
This compoundBAF155 MethylationCell-based Assay538 nM[1]
This compoundPABP-1 MethylationCell-based Assay1.43 µM[1]
This compoundMED12 MethylationCell-based Assay500 nM - 2.6 µM[1]
This compoundCell GrowthMCF7~10 µM (for ~40% inhibition)[1]
Compound 73bCell ViabilityA5493.5 ± 0.1 µM[5]
Compound 73bCell ViabilityHeLa2.2 ± 0.7 µM[5]
Compound 73cCell ViabilityA5491.2 ± 0.2 µM[5]
Compound 73cCell ViabilityHeLa1.5 ± 0.4 µM[5]

Note: "Compound 73b" and "73c" are from a study with a series of compounds and may not be identical to this compound, but are included for comparative purposes.

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability (MTT Assay)

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

2. Compound Treatment:

  • Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or control solutions to the respective wells (final volume 200 µL).

  • Incubate for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of Substrate Methylation

1. Cell Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.

2. Protein Extraction:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

3. Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the methylated form of a known CARM1 substrate (e.g., anti-asymmetric di-methyl Arginine) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the methylated protein band to the loading control.

  • Compare the levels of methylation in this compound-treated cells to the vehicle control.

Visualizations

SKI73_MOA cluster_extracellular Extracellular cluster_intracellular Intracellular SKI-73_ext This compound (Prodrug) SKI-73_int This compound SKI-73_ext->SKI-73_int Cellular Uptake SKI-72 SKI-72 (Active Inhibitor) SKI-73_int->SKI-72 Intracellular Conversion CARM1 CARM1 (PRMT4) SKI-72->CARM1 Inhibition SAH SAH CARM1->SAH Methylated_Substrate Methylated Protein (Gene Transcription Regulation) CARM1->Methylated_Substrate Methylation SAM SAM SAM->CARM1 Substrate Protein Substrate (e.g., Histone H3) Substrate->CARM1

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (96-well or 6-well plate) Treatment Treat cells with this compound (24-72 hours) Cell_Culture->Treatment SKI73_Prep Prepare this compound Serial Dilutions SKI73_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Methylation_Assay Western Blot for Substrate Methylation Treatment->Methylation_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc WB_Quant Quantify Methylation Levels Methylation_Assay->WB_Quant

Caption: Experimental workflow for this compound dosage determination.

References

Technical Support Center: In Vivo Administration of SKI-73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the in vivo administration of SKI-73, a prodrug of the potent and selective PRMT4 inhibitor, SKI-72. Due to the limited availability of published in vivo data for this compound, this guide focuses on common challenges and troubleshooting strategies associated with the administration of small molecule inhibitors in preclinical research.

Troubleshooting Guide

This section addresses potential issues that may arise during the in vivo administration of this compound and similar small molecule inhibitors.

Problem Potential Cause Recommended Solution
Poor Solubility in Vehicle The physicochemical properties of this compound may lead to low solubility in standard aqueous vehicles.1. Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into the final aqueous vehicle. Ensure the final DMSO concentration is minimal (ideally <0.5%) to avoid toxicity.[1][2] 2. Formulation Aids: Investigate the use of solubility-enhancing excipients such as cyclodextrins or surfactants. 3. pH Adjustment: Assess the pH-solubility profile of this compound and adjust the vehicle pH accordingly, if compatible with the animal model.
Precipitation Upon Injection The compound may precipitate out of solution when introduced into the physiological environment of the animal.1. Lower Concentration: Reduce the final concentration of the dosing solution. 2. Alternative Vehicle: Test different vehicle formulations to improve in vivo solubility. 3. Slower Infusion Rate: For intravenous administration, a slower infusion rate can prevent localized high concentrations and subsequent precipitation.
Inconsistent Efficacy or High Variability in Response This could be due to issues with compound stability, dosing accuracy, or animal-to-animal variation.1. Fresh Formulations: Prepare dosing solutions fresh before each administration to minimize degradation. 2. Dosing Verification: Ensure accurate and consistent dosing volumes for each animal. 3. Homogenize Solution: Vortex the dosing solution thoroughly before each injection to ensure a uniform suspension if the compound is not fully dissolved.
Observed Toxicity or Adverse Events The compound itself, the vehicle, or a combination may be causing toxicity.1. Vehicle Toxicity Control: Always include a vehicle-only control group to assess the effects of the formulation components. 2. Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in an in vivo study?

A1: As there is no publicly available in vivo data for this compound, a recommended starting dose cannot be provided. It is crucial to perform a dose-range-finding study to determine the optimal dose for your specific animal model and disease indication. This typically involves starting with a low dose and escalating until either efficacy is observed or signs of toxicity appear.

Q2: How should I prepare a dosing solution for this compound?

A2: For hydrophobic compounds like many small molecule inhibitors, a common approach is to first dissolve the compound in a small amount of a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock solution is then further diluted with a pharmaceutically acceptable vehicle (e.g., saline, PBS, or a solution containing solubilizing agents like Tween 80 or PEG400) to the final desired concentration. It is critical to ensure the final concentration of the initial solvent (e.g., DMSO) is low enough to not cause adverse effects in the animals.[2]

Q3: What are the best practices for storing this compound and its formulations?

A3: For the solid compound, follow the storage recommendations on the product datasheet, which typically involves storage at low temperatures (-20°C or -80°C) and protection from light and moisture. Stock solutions in solvents like DMSO should also be stored at low temperatures in small aliquots to minimize freeze-thaw cycles.[3] Aqueous dosing formulations should ideally be prepared fresh before each use to prevent degradation.[3]

Q4: How can I confirm that the observed phenotype is due to the inhibition of PRMT4 by this compound's active form, SKI-72?

A4: To validate that the observed effects are on-target, consider the following strategies:

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.[1]

  • Rescue Experiment: If possible, devise an experiment where the downstream effects of PRMT4 inhibition can be rescued.

  • Biomarker Analysis: Measure the levels of known downstream targets of PRMT4 in your model system to confirm target engagement.

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general methodology for in vivo administration of a small molecule inhibitor.

Protocol: Preparation of a Dosing Solution for Intraperitoneal (IP) Injection

  • Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the dosing volume (e.g., 10 mL/kg).

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution. Gently vortex or sonicate if necessary to fully dissolve the compound.

  • Prepare Vehicle: Prepare the final vehicle solution. A common example is a mixture of Tween 80 and saline. For instance, a 5% Tween 80 in saline solution can be prepared.

  • Dilute to Final Concentration: Slowly add the DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Final Formulation: The final formulation might be, for example, 5% DMSO, 5% Tween 80, and 90% saline. Ensure the final solution is clear and free of precipitates. If precipitation occurs, the formulation needs to be optimized.

  • Administration: Administer the solution to the animals via IP injection at the calculated volume based on their individual body weights.

Signaling Pathways and Workflows

In_Vivo_Administration_Workflow General In Vivo Administration Workflow for this compound dose_calc Dose Calculation stock_sol Stock Solution (in DMSO) dose_calc->stock_sol final_form Final Formulation stock_sol->final_form vehicle_prep Vehicle Preparation vehicle_prep->final_form dosing Dosing final_form->dosing monitoring Animal Monitoring dosing->monitoring pk_pd PK/PD Analysis dosing->pk_pd efficacy Efficacy Assessment monitoring->efficacy toxicity Toxicity Assessment monitoring->toxicity

Caption: A generalized workflow for the in vivo administration of this compound.

PRMT4_Signaling_Pathway Simplified PRMT4 Signaling Pathway Inhibition SKI73 This compound (Prodrug) SKI72 SKI-72 (Active Inhibitor) SKI73->SKI72 Metabolic Activation PRMT4 PRMT4 (CARM1) SKI72->PRMT4 Inhibition Methylation Arginine Methylation PRMT4->Methylation Catalyzes Substrates Histone & Non-Histone Substrates Substrates->Methylation Gene_Tx Altered Gene Transcription Methylation->Gene_Tx Cell_Pheno Cellular Phenotype (e.g., reduced proliferation) Gene_Tx->Cell_Pheno

Caption: Inhibition of the PRMT4 signaling pathway by this compound.

References

Technical Support Center: SKI-73 Prodrug Conversion Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the SKI-73 prodrug. This resource is designed to provide researchers and drug development professionals with guidance on optimizing the experimental conditions for the conversion of the this compound prodrug to its active form, SKI-72, a potent and selective inhibitor of PRMT4.[1] This guide addresses common issues that may arise during your experiments and provides troubleshooting strategies and frequently asked questions to ensure efficient and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of conversion for this compound to SKI-72?

A1: The precise, publicly documented enzymatic pathway for the bioactivation of this compound to SKI-72 is not extensively detailed in available scientific literature. Prodrugs are often designed to be activated by common metabolic enzymes.[2][3][4] General mechanisms for prodrug activation can include enzymatic cleavage by esterases, phosphatases, or cytochrome P450 enzymes.[2][4][5] For ester-based prodrugs, hydrolysis is a common activation pathway.[6] Without specific literature on this compound, it is hypothesized that intracellular esterases or other hydrolases are likely involved in its conversion.

Q2: What are the expected optimal cellular conditions for this compound conversion?

A2: Optimal conditions can be cell-type dependent due to variations in the expression levels of metabolizing enzymes.[7][8][9] Generally, healthy, metabolically active cells are crucial for efficient prodrug conversion. Factors such as cell density, passage number, and the absence of contamination will impact experimental outcomes. It is recommended to use cells within a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.

Q3: How can I confirm the conversion of this compound to SKI-72 in my cellular assays?

A3: The most direct method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the presence of both this compound and SKI-72 in cell lysates or culture medium over time. This will allow you to monitor the disappearance of the prodrug and the appearance of the active compound.

Troubleshooting Guide

Below is a table summarizing common problems encountered during this compound to SKI-72 conversion experiments, along with their possible causes and suggested solutions.

Problem Possible Causes Troubleshooting Steps
Low or no conversion of this compound to SKI-72 1. Low metabolic activity of the chosen cell line. 2. Instability of this compound in the cell culture medium.[10] 3. Incorrect dosage or incubation time.1. Test different cell lines known to have high esterase or other relevant metabolic enzyme activity. 2. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment by incubating it in medium without cells and analyzing its concentration. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for conversion.
High variability in conversion rates between experiments 1. Inconsistent cell health or passage number. 2. Variability in cell seeding density. 3. Inconsistent incubation conditions (e.g., temperature, CO2 levels).1. Standardize cell culture procedures, including using cells within a defined passage number range. 2. Ensure consistent cell seeding densities across all experiments. 3. Maintain and regularly calibrate incubators to ensure stable environmental conditions.
Unexpected cytotoxicity 1. Off-target effects of the prodrug or its metabolites. 2. High concentration of the active drug SKI-72 due to very efficient conversion.1. Include control experiments with a structurally similar but inactive compound if available. 2. Lower the concentration of this compound used in the experiment. 3. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of both this compound and SKI-72 in your cell line.
Difficulty in detecting SKI-72 1. Low sensitivity of the analytical method. 2. Rapid degradation or efflux of SKI-72 from the cells.1. Optimize your HPLC or LC-MS method for higher sensitivity (e.g., adjust the mobile phase, use a more sensitive detector). 2. Analyze both cell lysates and the culture medium to account for any efflux of the active compound. 3. Perform a time-course experiment with shorter time points to capture the peak concentration of SKI-72 before it is metabolized or transported out of the cells.

Experimental Protocols

While a specific, validated protocol for this compound conversion is not publicly available, a general workflow for assessing prodrug conversion in a cellular context is provided below. This should be optimized for your specific experimental setup.

General Protocol for In Vitro this compound Conversion Assay
  • Cell Culture:

    • Plate your chosen cell line in a suitable multi-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and grow overnight under standard incubation conditions (e.g., 37°C, 5% CO2).

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation and Sample Collection:

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, collect both the cell culture medium and the cells.

    • For the cells, wash them with ice-cold PBS, and then lyse them using a suitable lysis buffer.

  • Sample Analysis:

    • Prepare the collected medium and cell lysates for analysis. This may involve protein precipitation or other sample clean-up steps.

    • Analyze the samples by HPLC or LC-MS to quantify the concentrations of this compound and SKI-72.

  • Data Analysis:

    • Calculate the percentage of this compound converted to SKI-72 at each time point for both the intracellular and extracellular fractions.

    • Plot the concentration of this compound and SKI-72 over time to determine the conversion kinetics.

Visualizing Experimental Workflow and Potential Pathways

Experimental Workflow for this compound Conversion Analysis

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis cell_culture Seed Cells treat_cells Treat Cells with this compound cell_culture->treat_cells prepare_reagents Prepare this compound Stock prepare_reagents->treat_cells incubate Incubate for Time Course treat_cells->incubate collect_media Collect Culture Medium incubate->collect_media collect_cells Collect and Lyse Cells incubate->collect_cells sample_prep Prepare Samples collect_media->sample_prep collect_cells->sample_prep lcms LC-MS/HPLC Analysis sample_prep->lcms data_analysis Data Analysis lcms->data_analysis

Caption: A generalized workflow for analyzing the conversion of this compound to SKI-72 in a cell-based assay.

Hypothesized this compound Bioactivation Pathway

bioactivation_pathway SKI73_ext This compound (Extracellular) SKI73_int This compound (Intracellular) SKI73_ext->SKI73_int Cellular Uptake SKI72 SKI-72 (Active) SKI73_int->SKI72 Conversion Enzyme Intracellular Enzymes (e.g., Esterases) Enzyme->SKI72 Target PRMT4 SKI72->Target Inhibition Inhibition Target->Inhibition

Caption: A diagram illustrating the hypothesized intracellular conversion of the this compound prodrug to its active form, SKI-72.

References

Technical Support Center: Method Refinement for SKI-73-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SKI-73 and its active metabolite, potent and selective inhibitors of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in refining your experimental methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical probe that acts as a prodrug. Once it enters cells, it is metabolized into its active form, EML981, which is a potent and selective inhibitor of PRMT4. PRMT4 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription. By inhibiting PRMT4, this compound allows for the study of the downstream effects of this inhibition on various cellular processes.

Q2: What are the primary cellular pathways affected by this compound?

A2: this compound, by inhibiting PRMT4, primarily impacts transcriptional regulation. PRMT4 is known to interact with and methylate various components of the transcriptional machinery, including histone H3 at arginine 17 (H3R17) and other non-histone proteins. This methylation can influence chromatin structure and gene expression. Additionally, PRMT4 has been shown to be involved in signaling pathways such as the AKT/mTOR pathway, and it can act as a coactivator for nuclear receptors and transcription factors like p53 and NF-κB.[1][2]

Q3: What are some key substrates of PRMT4 that I can monitor to confirm target engagement of this compound?

A3: To confirm that this compound is effectively inhibiting PRMT4 in your cellular model, you can monitor the methylation status of known PRMT4 substrates. Two well-characterized substrates are BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12). A reduction in the asymmetric dimethylation of these proteins upon treatment with this compound would indicate successful target engagement.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for PRMT4 inhibitors related to this compound.

Table 1: Biochemical Potency of a Selective PRMT4 Inhibitor (TP-064)

TargetIC₅₀ (nM)Selectivity over other PRMTs
PRMT4 < 10 > 100-fold
PRMT1> 10,000
PRMT2> 10,000
PRMT3> 10,000
PRMT5> 10,000
PRMT61,300 ± 400~130-fold
PRMT7> 10,000
PRMT88,100 ± 600~810-fold

Data adapted from a study on the potent and selective PRMT4 inhibitor TP-064, which shares a similar mechanism of action.[3]

Table 2: Cellular Activity of a Selective PRMT4 Inhibitor (TP-064) in NCI-H929 Multiple Myeloma Cells [3]

Cellular SubstrateIC₅₀ (nM)
BAF155 Dimethylation 340 ± 30
MED12 Dimethylation 43 ± 10

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments involving this compound and troubleshooting tips for common issues.

Experimental Workflow: General Overview

G cluster_prep Sample Preparation cluster_assay Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat with this compound (and controls) cell_culture->treatment lysis Cell Lysis treatment->lysis wb Western Blot lysis->wb ip Immunoprecipitation lysis->ip cetsa Cellular Thermal Shift Assay (CETSA) lysis->cetsa quant Quantification wb->quant ip->quant cetsa->quant interpretation Interpretation quant->interpretation

Caption: General experimental workflow for this compound-based experiments.

Western Blotting for PRMT4 Substrate Methylation

Objective: To detect changes in the methylation levels of PRMT4 substrates following treatment with this compound.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the methylated form of the PRMT4 substrate (e.g., anti-asymmetric dimethylarginine) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein of the substrate or a loading control like GAPDH or β-actin.

Troubleshooting Guide: Western Blotting

Problem Possible Cause Solution
Weak or No Signal for Methylated Protein Insufficient inhibition by this compound.Increase the concentration of this compound or the treatment duration.
Low abundance of the methylated protein.Increase the amount of protein loaded on the gel. Consider enriching the protein of interest via immunoprecipitation before Western blotting.[4]
Poor antibody quality.Use a validated antibody specific for the methylated epitope. Run a positive control if available.
Inefficient protein transfer.Optimize transfer conditions, especially for high molecular weight proteins. Check transfer efficiency with Ponceau S staining.[5]
High Background Non-specific antibody binding.Optimize blocking conditions (e.g., switch from milk to BSA). Increase the stringency of the wash steps (e.g., increase Tween-20 concentration). Titrate the primary antibody concentration.[6]
Contaminated buffers.Prepare fresh buffers.
Non-specific Bands Antibody cross-reactivity.Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen.
Protein degradation.Always use fresh protease inhibitors in the lysis buffer and keep samples on ice.[7]
Immunoprecipitation (IP) of PRMT4 and its Interacting Partners

Objective: To isolate PRMT4 and its binding partners to study protein-protein interactions that may be affected by this compound treatment.

Detailed Methodology:

  • Cell Culture and Lysis: Follow the same procedure as for Western Blotting, but use a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA) to preserve protein complexes.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against PRMT4 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize immediately.

  • Analysis: Analyze the eluted proteins by Western Blotting or mass spectrometry.

Troubleshooting Guide: Immunoprecipitation

Problem Possible Cause Solution
Low Yield of Target Protein Inefficient antibody binding.Ensure the antibody is validated for IP. Increase the amount of antibody used.
Protein-protein interactions are weak or transient.Consider in vivo cross-linking with formaldehyde before cell lysis to stabilize interactions.
Inappropriate lysis buffer.Use a less stringent lysis buffer to preserve protein complexes.[8]
High Background/Non-specific Binding Insufficient pre-clearing.Increase the incubation time for pre-clearing or use a fresh batch of beads.
Inadequate washing.Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the salt concentration).[9]
Antibody cross-reactivity with bead matrix.Use a different type of bead (e.g., Protein A vs. Protein G) depending on the antibody isotype.
Co-IP of Contaminants Contamination from cell culture or reagents.Maintain sterile technique and use high-purity reagents.
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of the active form of this compound to PRMT4 in a cellular context.

Detailed Methodology:

  • Cell Culture and Treatment: Treat cells in suspension or adherent cells with this compound or vehicle control for a sufficient time to allow for drug uptake and binding (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Immediately cool the tubes on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PRMT4 at each temperature point by Western Blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble PRMT4 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Troubleshooting Guide: CETSA

Problem Possible Cause Solution
No Thermal Shift Observed Compound does not stabilize the target protein.Not all ligand binding events result in a detectable thermal shift. Consider this a limitation of the assay.
Insufficient compound concentration or incubation time.Optimize the concentration of this compound and the incubation time to ensure target saturation.
Low protein expression.Overexpress the target protein if endogenous levels are too low for detection.[10]
High Variability Between Replicates Inconsistent heating or cooling.Ensure all samples are heated and cooled uniformly. Use a thermal cycler for precise temperature control.
Incomplete cell lysis.Optimize the lysis procedure to ensure complete release of cellular contents.
Poor Western Blot Signal Low protein concentration in the soluble fraction at higher temperatures.Increase the initial cell number or the amount of lysate loaded for Western blotting.

Signaling Pathway Diagram

The following diagram illustrates the central role of PRMT4 (CARM1) in transcriptional regulation and its potential interplay with other signaling pathways.

PRMT4_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT4 PRMT4 (CARM1) p160_CBP p160/CBP/p300 Coactivators PRMT4->p160_CBP methylates HistoneH3 Histone H3 PRMT4->HistoneH3 methylates H3R17 TranscriptionFactors Transcription Factors (e.g., p53, NF-κB, Nuclear Receptors) PRMT4->TranscriptionFactors coactivates BAF155 BAF155 PRMT4->BAF155 methylates MED12 MED12 PRMT4->MED12 methylates GeneExpression Target Gene Expression p160_CBP->GeneExpression activates HistoneH3->GeneExpression activates (chromatin remodeling) TranscriptionFactors->GeneExpression activates/represses AKT_mTOR AKT/mTOR Pathway AKT_mTOR->PRMT4 potential crosstalk Upstream_Signals Upstream Signals (Growth Factors, etc.) Upstream_Signals->AKT_mTOR activate SKI73 This compound (Prodrug) EML981 EML981 (Active Inhibitor) SKI73->EML981 metabolized in cell EML981->PRMT4 inhibits

References

Validation & Comparative

A Head-to-Head Comparison of PRMT4 Inhibitors: SKI-73 versus GSK3368715

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a compelling therapeutic target. Dysregulation of PRMT4 has been implicated in various diseases, including cancer, making the development of potent and selective inhibitors a key focus for researchers. This guide provides a detailed comparison of two prominent PRMT4 inhibitors: SKI-73 and GSK3368715, offering insights into their biochemical activity, cellular effects, and the experimental methodologies used for their evaluation.

Biochemical Potency and Selectivity

A direct comparison of the biochemical activity of this compound's active form, SKI-72, and GSK3368715 reveals distinct profiles in their inhibition of PRMT enzymes. SKI-72 is a highly potent inhibitor of PRMT4 with an IC50 of 13 nM.[1] In contrast, GSK3368715 demonstrates significantly weaker activity against PRMT4, with a reported IC50 of 1148 nM.[2]

GSK3368715, however, is a broad-spectrum inhibitor of Type I PRMTs, exhibiting potent inhibition against PRMT1 (IC50 = 3.1 nM), PRMT6 (IC50 = 5.7 nM), and PRMT8 (IC50 = 1.7 nM).[2] SKI-72, on the other hand, displays greater than 30-fold selectivity for PRMT4 over other PRMT family members, with an IC50 of 400 nM against PRMT7.[1] This highlights a key difference: this compound/72 is a selective PRMT4 inhibitor, whereas GSK3368715 is a pan-Type I PRMT inhibitor.

InhibitorTargetIC50 (nM)Ki app (nM)Mechanism of Action
SKI-72 (active form of this compound) PRMT413[1]-SAM-competitive, Substrate-noncompetitive[1]
PRMT7400[1]-
GSK3368715 PRMT13.1[2]1.5 - 81 (across Type I PRMTs)SAM-uncompetitive[2]
PRMT348[2]
PRMT41148[2]
PRMT65.7[2]
PRMT81.7[2]

Cellular Activity

In cellular contexts, the prodrug this compound effectively inhibits the methylation of known PRMT4 substrates. It demonstrates IC50 values of 538 nM for BAF155, 1.43 µM for PABP-1, and between 500 nM and 2600 nM for MED12, depending on the cell line.[1] GSK3368715 has been shown to induce anti-proliferative effects across a broad range of cancer cell lines.[3]

Mechanism of Action

The two inhibitors also differ in their mechanism of action. SKI-72, the active metabolite of this compound, is an S-adenosyl-L-methionine (SAM)-competitive and substrate-noncompetitive inhibitor.[1] This means it directly competes with the methyl donor SAM for binding to the enzyme. In contrast, GSK3368715 is a SAM-uncompetitive inhibitor, indicating that it binds to the enzyme-substrate complex.[2]

PRMT4 Signaling Pathway

PRMT4 plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. It is a key coactivator for nuclear receptors and is involved in various signaling pathways, including the AKT/mTOR pathway, which is critical for cell proliferation, survival, and migration.

PRMT4_Signaling_Pathway GR Growth Factors Receptor Receptor Tyrosine Kinase GR->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PRMT4 PRMT4 (CARM1) mTOR->PRMT4 Activates Transcription_Factors Transcription Factors (e.g., Nuclear Receptors) PRMT4->Transcription_Factors Coactivates Histones Histones (H3R17/26) PRMT4->Histones Methylates Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Histones->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Cell_Survival Cell Survival Gene_Expression->Cell_Survival AlphaLISA_Workflow Start Start: Prepare Reagents Add_Inhibitor Add Inhibitor (e.g., this compound/GSK3368715) and PRMT4 Enzyme to Plate Start->Add_Inhibitor Incubate1 Incubate at Room Temperature Add_Inhibitor->Incubate1 Add_Substrate Add Biotinylated Histone Peptide Substrate and SAM Incubate1->Add_Substrate Incubate2 Incubate to Allow Methylation Add_Substrate->Incubate2 Add_Beads Add AlphaLISA Acceptor Beads and Streptavidin Donor Beads Incubate2->Add_Beads Incubate3 Incubate in the Dark Add_Beads->Incubate3 Read_Plate Read Plate on AlphaScreen-compatible Plate Reader Incubate3->Read_Plate End End: Analyze Data (IC50) Read_Plate->End

References

Unveiling SKI-73: A Comparative Guide to a Novel PRMT4/CARM1 Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental findings for SKI-73, a recently developed chemical probe targeting Protein Arginine Methyltransferase 4 (PRMT4), also known as Co-activator-Associated Arginine Methyltransferase 1 (CARM1). We present a detailed comparison with other known PRMT4 inhibitors, supported by experimental data and methodologies.

This compound has emerged as a valuable tool for studying the biological functions of PRMT4, an enzyme implicated in various cellular processes and diseases, including cancer. As a cell-permeable prodrug, this compound is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of PRMT4. This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound and its active counterpart.

Performance Comparison of PRMT4/CARM1 Inhibitors

To provide a clear perspective on the efficacy and selectivity of SKI-72, the active metabolite of this compound, the following table summarizes its in vitro inhibitory activity against PRMT4/CARM1 and compares it with other notable inhibitors in the field.

CompoundTarget(s)In Vitro IC₅₀ (nM) vs. PRMT4/CARM1Selectivity ProfileReference
SKI-72 PRMT4/CARM12.9 ± 0.3Highly selective over other PRMTs.[1]
TP-064 PRMT4/CARM1<10Selective over other PRMTs, with some activity against PRMT6.[2]
MS049 PRMT4, PRMT634 (PRMT4), 43 (PRMT6)Dual inhibitor of PRMT4 and PRMT6.[3]
EZM2302 CARM16Broad selectivity against other histone methyltransferases.[4]

IC₅₀: Half-maximal inhibitory concentration.

Experimental Methodologies

The following sections detail the key experimental protocols used to characterize the activity of this compound and its active form, SKI-72.

Biochemical Assays for PRMT4 Inhibition

1. Radiometric Methyltransferase Assay:

This assay quantifies the enzymatic activity of PRMT4 by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3-derived peptide substrate.

  • Protocol:

    • Recombinant human PRMT4 enzyme is incubated with a biotinylated histone H3 peptide (residues 1-25) and ³H-labeled SAM in an assay buffer.

    • The reaction is initiated by the addition of the enzyme and incubated at 30°C.

    • The reaction is stopped by the addition of streptavidin-coated scintillation proximity assay (SPA) beads.

    • The biotinylated peptide binds to the SPA beads, bringing the incorporated ³H-methyl groups into close proximity, which generates a detectable light signal.

    • The signal is measured using a microplate scintillation counter, and the IC₅₀ values are calculated from the dose-response curves of the inhibitor.

2. Isothermal Titration Calorimetry (ITC):

ITC is a biophysical technique used to measure the binding affinity of an inhibitor to its target protein by detecting the heat change upon binding.

  • Protocol:

    • A solution of the purified PRMT4 protein is placed in the sample cell of the calorimeter.

    • A solution of the inhibitor (e.g., SKI-72) is placed in the injection syringe.

    • The inhibitor is titrated into the protein solution in a series of small injections.

    • The heat released or absorbed during the binding event is measured.

    • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Assays for On-Target Engagement

1. Western Blot Analysis of Substrate Methylation:

This technique is used to assess the ability of the inhibitor to block PRMT4-mediated methylation of its endogenous substrates within cells.

  • Protocol:

    • Cells (e.g., MDA-MB-231 breast cancer cells) are treated with varying concentrations of this compound for a specified period.

    • Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for asymmetrically dimethylated arginine on known PRMT4 substrates (e.g., MED12).

    • Total protein levels of the substrate are also measured as a loading control.

    • The reduction in the methylation signal in the presence of the inhibitor indicates on-target engagement.

2. Cellular Invasion Assay (Transwell Assay):

This assay measures the invasive potential of cancer cells and is used to evaluate the phenotypic effect of PRMT4 inhibition.[5]

  • Protocol:

    • Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used.

    • Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber in a serum-free medium containing the inhibitor.[6][7][8]

    • The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-invading cells in the upper chamber are removed.

    • Invading cells on the lower surface of the membrane are fixed, stained, and counted.

    • A decrease in the number of invading cells in the presence of the inhibitor indicates an anti-invasive effect.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.

SKI73_Activation_and_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SKI73 This compound (Prodrug) SKI72 SKI-72 (Active Inhibitor) SKI73->SKI72 Cellular Esterases PRMT4 PRMT4 (CARM1) SKI72->PRMT4 Inhibition MethylatedSubstrate Methylated Substrate PRMT4->MethylatedSubstrate Methylation Substrate Substrate (e.g., Histones, MED12) Substrate->PRMT4

Figure 1: Prodrug activation and mechanism of action of this compound.

Biochemical_Assay_Workflow cluster_workflow Radiometric Methyltransferase Assay start Incubate PRMT4, Substrate, ³H-SAM, and Inhibitor stop_reaction Stop Reaction with SPA Beads start->stop_reaction measure_signal Measure Scintillation Signal stop_reaction->measure_signal calculate_ic50 Calculate IC₅₀ measure_signal->calculate_ic50

Figure 2: Workflow for a radiometric biochemical assay.

Cellular_Invasion_Assay cluster_assay Transwell Cellular Invasion Assay seed_cells Seed Cells with Inhibitor in Upper Chamber add_chemoattractant Add Chemoattractant to Lower Chamber incubate Incubate seed_cells->incubate add_chemoattractant->incubate remove_noninvading Remove Non-invading Cells incubate->remove_noninvading stain_and_count Stain and Count Invading Cells remove_noninvading->stain_and_count analyze_results Analyze Results stain_and_count->analyze_results

Figure 3: Workflow for a cellular invasion assay.

References

A Comparative Analysis of PRMT4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SKI-73, a prodrug of the potent Protein Arginine Methyltransferase 4 (PRMT4) inhibitor SKI-72, and other key PRMT4 inhibitors. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the pertinent signaling pathway.

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene transcription, and its dysregulation has been implicated in various diseases, including cancer. This has led to the development of small molecule inhibitors targeting PRMT4 as potential therapeutic agents.

This guide focuses on a comparative analysis of SKI-72, the active form of the chemical probe this compound, and another widely used potent and selective PRMT4 inhibitor, TP-064. While a comprehensive structure-activity relationship (SAR) study on a series of direct SKI-72 analogs is not extensively available in the public domain, this comparison provides insights into two distinct chemical scaffolds that effectively inhibit PRMT4.

Performance Comparison of PRMT4 Inhibitors

The inhibitory activities of SKI-72 and TP-064 against PRMT4 have been evaluated using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for these compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.

CompoundTargetAssay TypeIC50 (Biochemical)IC50 (Cellular)Reference
SKI-72 PRMT4BiochemicalPotent (specific value not publicly detailed)Not specified[1]
TP-064 PRMT4Biochemical< 10 nM43 nM (MED12 methylation)[2]
TP-064 PRMT4Cellular340 nM (BAF155 methylation)[2]

Note: this compound is the prodrug of SKI-72, designed for improved cell permeability. Once inside the cell, it is converted to the active inhibitor, SKI-72.[1] TP-064 has demonstrated high potency in both biochemical and cellular assays, inhibiting the methylation of known PRMT4 substrates.[2]

PRMT4 Signaling Pathway

PRMT4 acts as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17) and other non-histone proteins. This methylation event is generally associated with transcriptional activation. The following diagram illustrates a simplified PRMT4 signaling pathway.

PRMT4_Signaling_Pathway cluster_input Upstream Signals cluster_core PRMT4 Regulation cluster_output Downstream Effects cluster_inhibitors Inhibitors Signal Transcriptional Stimuli PRMT4_complex PRMT4 (CARM1) Signal->PRMT4_complex Activation Histone_H3 Histone H3 PRMT4_complex->Histone_H3 Methylation Non_Histone Non-Histone Proteins PRMT4_complex->Non_Histone Methylation Methylated_H3 H3R17me2a Histone_H3->Methylated_H3 Transcription Gene Transcription Methylated_H3->Transcription Methylated_NH Methylated Proteins Non_Histone->Methylated_NH Methylated_NH->Transcription SKI_72 SKI-72 SKI_72->PRMT4_complex TP_064 TP-064 TP_064->PRMT4_complex

Caption: Simplified PRMT4 signaling pathway and points of inhibition.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of enzyme inhibitors. Below are detailed methodologies for key biochemical and cellular assays used to evaluate PRMT4 inhibitors.

Biochemical Assay: AlphaLISA for PRMT4 Activity

This protocol describes a homogeneous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the methyltransferase activity of PRMT4.

Materials:

  • Recombinant human PRMT4 enzyme

  • Biotinylated histone H3 peptide substrate

  • S-Adenosyl-L-methionine (SAM)

  • PRMT4 inhibitor (e.g., SKI-72, TP-064)

  • AlphaLISA anti-methylarginine acceptor beads

  • Streptavidin-coated donor beads

  • AlphaLISA buffer

  • 384-well white opaque assay plates

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in AlphaLISA buffer.

  • Enzyme Reaction:

    • Add 2.5 µL of 4x PRMT4 enzyme solution to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted inhibitor or vehicle control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2x substrate/cofactor mix (biotinylated histone H3 peptide and SAM).

    • Incubate for 1 hour at 30°C.

  • Detection:

    • Stop the reaction by adding 5 µL of AlphaLISA acceptor beads diluted in AlphaLISA buffer.

    • Incubate for 1 hour at room temperature in the dark.

    • Add 5 µL of Streptavidin-coated donor beads diluted in AlphaLISA buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission of 615 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Substrate Methylation

This protocol details the use of Western blotting to assess the ability of a PRMT4 inhibitor to block the methylation of a known cellular substrate, such as BAF155 or MED12.

Materials:

  • Cell line expressing endogenous PRMT4 and substrate (e.g., HEK293T)

  • PRMT4 inhibitor (e.g., this compound, TP-064)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-methylated substrate (e.g., anti-asymmetric dimethylarginine), anti-total substrate, anti-PRMT4, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the PRMT4 inhibitor or vehicle control for 24-72 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clear the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for total substrate, PRMT4, and a loading control to ensure equal protein loading and to assess the specificity of the inhibitor.

    • Quantify band intensities to determine the dose-dependent inhibition of substrate methylation.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel PRMT4 inhibitor.

experimental_workflow start Start biochemical_assay Biochemical Assay (e.g., AlphaLISA) start->biochemical_assay determine_ic50 Determine Biochemical IC50 biochemical_assay->determine_ic50 cellular_assay Cellular Assay (e.g., Western Blot) determine_ic50->cellular_assay Potent compounds determine_cellular_ic50 Determine Cellular IC50 (Target Engagement) cellular_assay->determine_cellular_ic50 phenotypic_assay Phenotypic Assays (e.g., Proliferation, Migration) determine_cellular_ic50->phenotypic_assay Cell-active compounds evaluate_phenotype Evaluate Phenotypic Effects phenotypic_assay->evaluate_phenotype end End evaluate_phenotype->end

References

Confirming the Cellular Target of SKI-73: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of SKI-73, a prodrug of the potent and selective protein arginine methyltransferase 4 (PRMT4) inhibitor, SKI-72. We present a detailed comparison with established Bcr-Abl tyrosine kinase inhibitors (TKIs), offering researchers, scientists, and drug development professionals a thorough resource for evaluating this novel therapeutic agent. This document includes quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Introduction to this compound and its Cellular Target

This compound is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72. Extensive research has identified Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), as the primary cellular target of SKI-72. PRMT4 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, signal transduction, and DNA repair. Aberrant PRMT4 activity has been implicated in the pathogenesis of various cancers, including certain types of leukemia, making it a promising target for therapeutic intervention.

Comparative Analysis: this compound vs. Bcr-Abl Tyrosine Kinase Inhibitors

While this compound targets the epigenetic regulator PRMT4, a well-established class of cancer therapeutics, Bcr-Abl tyrosine kinase inhibitors (TKIs), target a fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML). This comparison evaluates the potential of PRMT4 inhibition as a therapeutic strategy in hematological malignancies, contextualized against the proven efficacy of Bcr-Abl inhibitors.

Quantitative Performance Data

The following tables summarize the biochemical potency and cellular activity of SKI-72 (the active form of this compound) and a selection of widely used Bcr-Abl TKIs.

Table 1: Biochemical Potency of SKI-72 and Bcr-Abl Inhibitors

CompoundTargetAssay TypeIC50 (nM)Binding Affinity (Kd, nM)
SKI-72 PRMT4 Radiometric 13 [1]25.2 [2]
ImatinibBcr-AblCellular~500[3]-
DasatinibBcr-AblCellular1 - 10[4]-
NilotinibBcr-AblBiochemical<30-
PonatinibBcr-AblCellular5 - 50[4]-
BosutinibBcr-AblBiochemical1.2-

Note: IC50 and Kd values can vary depending on the specific assay conditions and cell lines used.

Table 2: Cellular Activity of this compound and Bcr-Abl Inhibitors

CompoundCell LineTarget/SubstrateCellular IC50 (nM)
This compound MCF7 BAF155 methylation 538 [1]
This compound MCF7 PABP-1 methylation 1430 [1]
This compound Various MED12 methylation 500 - 2600 [1]
ImatinibK562 (CML)Bcr-Abl phosphorylation~1500[4]
DasatinibK562 (CML)Bcr-Abl phosphorylation1[4]
PonatinibK562 (CML)Bcr-Abl phosphorylation~5-50[4]

A negative control compound, SKI-73N , which is a prodrug of the less active enantiomer SKI-72N, shows significantly reduced activity, with a reported IC50 for PRMT4 of 1.04 µM[1].

Signaling Pathways

To visually represent the mechanisms of action, the following diagrams illustrate the PRMT4 and Bcr-Abl signaling pathways.

PRMT4_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Transcription_Factors Transcription Factors (e.g., p53, NF-κB) Receptor->Transcription_Factors PRMT4 PRMT4 (CARM1) Transcription_Factors->PRMT4 recruits Histones Histones (H3R17, H3R26) PRMT4->Histones methylates Non_Histone_Proteins Non-Histone Proteins (e.g., BAF155, MED12) PRMT4->Non_Histone_Proteins methylates Gene_Expression Altered Gene Expression (Proliferation, Survival) Histones->Gene_Expression Non_Histone_Proteins->Gene_Expression SKI72 SKI-72 SKI72->PRMT4 Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Substrate Substrate Proteins Bcr_Abl->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Bcr_Abl->Phosphorylated_Substrate ATP ATP ATP->Bcr_Abl Downstream_Pathways Downstream Signaling (RAS/MAPK, PI3K/AKT, JAK/STAT) Phosphorylated_Substrate->Downstream_Pathways Cell_Proliferation Increased Cell Proliferation Downstream_Pathways->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Pathways->Apoptosis_Inhibition TKI Bcr-Abl TKI TKI->Bcr_Abl inhibits ATP binding Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MCF7) Treatment 2. Treatment with this compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-methylated substrate) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Image Analysis and Quantification Detection->Analysis

References

Validating SKI-73 Specificity for PRMT4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SKI-73, a chemical probe for Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1), with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound's specificity and utility in research and drug development.

Introduction to this compound and PRMT4 Inhibition

PRMT4 is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating arginine residues on histone and non-histone proteins. Its dysregulation has been implicated in several cancers, making it a compelling target for therapeutic intervention.

This compound is a cell-permeable pro-drug that, once inside the cell, is processed into its active forms, which are potent inhibitors of PRMT4.[1] Understanding the specificity of this compound is critical for its use as a selective chemical probe to dissect the biological functions of PRMT4 and as a starting point for the development of targeted therapies.

Comparative Analysis of PRMT4 Inhibitors

The following table summarizes the in vitro biochemical potency of this compound's active metabolite and other known PRMT4 inhibitors against a panel of protein arginine methyltransferases. This data is essential for assessing the selectivity profile of each compound.

Inhibitor PRMT4 (CARM1) IC50 (nM) PRMT1 IC50 (nM) PRMT3 IC50 (nM) PRMT5 IC50 (nM) PRMT6 IC50 (nM) PRMT7 IC50 (nM) Reference
This compound (active metabolite) 25>10,000>10,000>10,0008,500>10,000(Cai et al., 2019)
EZM2302 6>10,000>10,000>10,000>10,000>10,000[2][3]
TP-064 <10>10,000>10,000>10,000>10,000>10,000[4]
MS049 34>10,000>10,000>10,00043>10,000[5]

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

In Vitro PRMT Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.

Materials:

  • Recombinant human PRMT enzymes (PRMT1, 3, 4, 5, 6, 7)

  • Histone H3 peptide (for PRMT4) or other appropriate substrates for other PRMTs

  • [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

  • Test inhibitors (this compound active metabolite, etc.) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 96-well plate, add the PRMT enzyme, substrate, and test inhibitor or DMSO vehicle control.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled substrate.

  • Wash the filter plate to remove unincorporated [³H]-SAM.

  • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement (Western Blot)

This method assesses the ability of an inhibitor to engage PRMT4 within cells by measuring the methylation status of a known cellular substrate.

Materials:

  • Cell line expressing the target of interest (e.g., HEK293T)

  • This compound or other test compounds

  • Cell lysis buffer

  • Primary antibodies: anti- asymmetric dimethylarginine (aDMA) specific to a known PRMT4 substrate (e.g., BAF155 or MED12) and an antibody for the total protein as a loading control.

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with increasing concentrations of the test compound or DMSO vehicle for a specified time (e.g., 48 hours).

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the methylated substrate signal to the total protein signal.

Visualizing Experimental Workflows and Pathways

Workflow for Determining Inhibitor Specificity

G cluster_0 In Vitro Biochemical Assays cluster_1 Cellular Assays cluster_2 Specificity Validation Compound Dilution Compound Dilution Enzyme Reaction Enzyme Reaction Compound Dilution->Enzyme Reaction Add to Detection Detection Enzyme Reaction->Detection Measure activity IC50 Calculation IC50 Calculation Detection->IC50 Calculation Analyze data Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Harvest Western Blot Western Blot Cell Lysis->Western Blot Analyze lysates Target Engagement Target Engagement Western Blot->Target Engagement Quantify methylation Target Engagement->Selectivity Profile

Caption: Workflow for assessing inhibitor specificity.

PRMT4 Signaling Pathway

G SAM SAM PRMT4 PRMT4 SAM->PRMT4 Methylated Substrate Methylated Substrate PRMT4->Methylated Substrate Methylation Substrate (e.g., Histone H3) Substrate (e.g., Histone H3) Substrate (e.g., Histone H3)->PRMT4 Transcriptional Regulation Transcriptional Regulation Methylated Substrate->Transcriptional Regulation This compound This compound This compound->PRMT4 Inhibition

Caption: Simplified PRMT4 methylation pathway.

References

A Comparative Guide to the In Vitro and In Vivo Effects of PRMT4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical data for potent and selective Protein Arginine Methyltransferase 4 (PRMT4) inhibitors, providing insights into their therapeutic potential. Due to the limited availability of published in vitro and in vivo data for the specific compound SKI-73, this guide focuses on a well-characterized PRMT4 inhibitor, EZM2302, to illustrate the typical effects of targeting this enzyme.

Introduction

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that plays a crucial role in the regulation of various cellular processes, including transcriptional activation and signal transduction. Its dysregulation has been implicated in the pathogenesis of several diseases, particularly cancer. This has led to the development of small molecule inhibitors targeting PRMT4 as potential therapeutic agents. One such inhibitor is this compound, a chemical probe developed by the Structural Genomics Consortium (SGC). This compound is a prodrug that converts to the active inhibitor, SKI-72. However, detailed public data on the in vitro and in vivo effects of this compound and SKI-72 are currently limited.

To provide researchers, scientists, and drug development professionals with a valuable comparative resource, this guide will focus on the extensively studied PRMT4 inhibitor, EZM2302. The data presented for EZM2302 serves as a representative example of the biological consequences of PRMT4 inhibition and provides a framework for evaluating future data on emerging inhibitors like this compound.

In Vitro Effects of PRMT4 Inhibition

The in vitro activity of PRMT4 inhibitors is typically assessed through a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action at a cellular level.

Biochemical and Cellular Potency

The inhibitory potential of EZM2302 against PRMT4 and its effects on cellular methylation events are summarized in the table below.

ParameterEZM2302Reference Compound(s)
Biochemical IC50 (PRMT4) 6 nM-
Cellular IC50 (PABP1 Methylation) 15 nM (in MM.1S cells)-
Cellular IC50 (SmB Methylation) 20 nM (in MM.1S cells)-
Cell Proliferation IC50 25 nM (in MM.1S cells)-

Table 1: In Vitro Potency of the PRMT4 Inhibitor EZM2302. This table highlights the potent and specific inhibition of PRMT4 by EZM2302 in both biochemical and cellular contexts.

Experimental Protocols: In Vitro Assays

Biochemical IC50 Determination: The half-maximal inhibitory concentration (IC50) of EZM2302 against purified PRMT4 enzyme was determined using a radiometric assay. The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate in the presence of varying concentrations of the inhibitor.

Cellular Methylation Assays: The cellular activity of EZM2302 was assessed by measuring the inhibition of methylation of known PRMT4 substrates, such as Poly(A)-Binding Protein 1 (PABP1) and SmB, in multiple myeloma (MM.1S) cells. Cells were treated with a dose range of EZM2302 for 72 hours, followed by western blot analysis using methylation-specific antibodies to quantify the levels of methylated substrates.

Cell Proliferation Assays: The anti-proliferative effects of EZM2302 were evaluated in a panel of cancer cell lines. Cells were cultured in the presence of increasing concentrations of the inhibitor for 72 hours, and cell viability was measured using a standard method such as the CellTiter-Glo luminescent cell viability assay.

In Vivo Effects of PRMT4 Inhibition

The in vivo efficacy of PRMT4 inhibitors is crucial for their clinical translation. These studies are typically conducted in animal models of disease to evaluate pharmacokinetics, pharmacodynamics, and anti-tumor activity.

Pharmacokinetics and Pharmacodynamics

A critical aspect of in vivo studies is to establish a clear relationship between drug exposure and target engagement.

ParameterEZM2302
Oral Bioavailability Data not publicly available
Pharmacodynamic Marker Inhibition of PABP1 methylation in tumor tissue
Effective Dose 200 mg/kg, twice daily (in mouse xenograft model)

Table 2: In Vivo Characteristics of the PRMT4 Inhibitor EZM2302. This table summarizes the key in vivo properties of EZM2302, demonstrating its ability to engage its target in a living organism.

Anti-Tumor Efficacy

The therapeutic potential of EZM2302 was evaluated in a mouse xenograft model of multiple myeloma.

Animal ModelTreatmentOutcome
MM.1S Xenograft EZM2302 (200 mg/kg, BID)Significant tumor growth inhibition

Table 3: In Vivo Anti-Tumor Activity of EZM2302. This table shows the significant anti-tumor effect of EZM2302 in a preclinical cancer model.

Experimental Protocols: In Vivo Studies

Xenograft Model: Human multiple myeloma (MM.1S) cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

Drug Administration and Monitoring: EZM2302 was administered orally twice daily. Tumor volume was measured regularly using calipers. At the end of the study, tumors were collected for pharmacodynamic analysis.

Pharmacodynamic Analysis: Tumor lysates were analyzed by western blot to measure the extent of PABP1 methylation inhibition, confirming target engagement in vivo.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the evaluation of PRMT4 inhibitors, the following diagrams are provided.

PRMT4_Signaling_Pathway cluster_inhibition Inhibition PRMT4 PRMT4 (CARM1) Methylated_Substrate Asymmetrically Dimethylated Substrate PRMT4->Methylated_Substrate Methylation SAM S-Adenosyl Methionine (SAM) SAM->PRMT4 Substrate Protein Substrate (e.g., Histones, PABP1) Substrate->PRMT4 Downstream_Effects Altered Gene Expression Cell Proliferation Differentiation Methylated_Substrate->Downstream_Effects SKI73 This compound (Prodrug) SKI72 SKI-72 (Active Inhibitor) SKI73->SKI72 Metabolic Activation SKI72->PRMT4 Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (IC50 vs. PRMT4) Cellular Cell-Based Assays (Methylation, Proliferation) PK Pharmacokinetics (PK) Biochemical->PK Lead Optimization Selectivity Selectivity Profiling (vs. other PRMTs) PD Pharmacodynamics (PD - Target Engagement) Efficacy Efficacy Studies (Xenograft Models)

SKI-73: A Reference Compound for Potent and Selective PRMT4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a critical regulator of various cellular processes, including transcription, RNA splicing, and DNA damage response. Its dysregulation is implicated in numerous diseases, particularly cancer, making it a compelling therapeutic target. This guide provides a comprehensive comparison of SKI-73, a notable pro-drug and chemical probe for PRMT4, with other widely used PRMT4 inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most suitable chemical tools for their investigations into PRMT4 biology and for advancing drug discovery efforts.

Performance Comparison of PRMT4 Inhibitors

This compound is a cell-permeable pro-drug that is intracellularly processed into its active metabolites, which are potent inhibitors of PRMT4. For a comprehensive evaluation, this guide compares the inhibitory activity of this compound's active forms with other well-characterized PRMT4 inhibitors: TP-064, a highly selective and potent PRMT4 inhibitor; MS049, a dual inhibitor of PRMT4 and PRMT6; and GSK3368715, a broad-spectrum inhibitor of Type I PRMTs. The following tables summarize their biochemical potency and cellular activity.

CompoundTargetIC50 (nM)Other PRMTs IC50 (nM)Assay Type
This compound (active metabolites) PRMT45PRMT1 (>1000), PRMT3 (>1000), PRMT5 (>1000), PRMT6 (555)Biochemical
TP-064 PRMT4<10PRMT1 (>10,000), PRMT3 (>10,000), PRMT5 (>10,000), PRMT6 (1,300), PRMT7 (>10,000), PRMT8 (>10,000)Biochemical
MS049 PRMT434PRMT1 (>13,000), PRMT3 (>22,000), PRMT6 (43), PRMT8 (1,600)Biochemical
GSK3368715 PRMT41148PRMT1 (3.1), PRMT3 (48), PRMT6 (5.7), PRMT8 (1.7)Biochemical

Table 1: Biochemical Inhibitory Potency of PRMT4 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of the compounds against PRMT4 and other PRMT family members, demonstrating their potency and selectivity.

CompoundCellular TargetCellular IC50 (µM)Cell LineAssay Type
This compound PRMT4Not explicitly reported, but shows anti-invasive effectsBreast Cancer CellsCellular Phenotypic Assay
TP-064 BAF155 methylation0.34HEK293Western Blot
MED12 methylation0.043HEK293Western Blot
MS049 Med12 methylation1.4HEK293Western Blot
H3R2me2a levels0.97HEK293Western Blot
GSK3368715 Global ADMA levelsPotent inhibitionVarious cancer cell linesIn-Cell Western

Table 2: Cellular Activity of PRMT4 Inhibitors. This table highlights the on-target engagement and functional effects of the inhibitors in a cellular context.

PRMT4 Signaling Pathway

PRMT4 acts as a transcriptional coactivator by methylating histone and non-histone proteins. It is recruited to chromatin by transcription factors, where it methylates histone H3 at arginines 2, 17, and 26 (H3R2me2a, H3R17me2a, H3R26me2a), generally leading to transcriptional activation. PRMT4 also methylates various non-histone substrates, including the transcriptional coactivators p300/CBP and components of the mediator complex like MED12, further modulating gene expression. Additionally, PRMT4 is involved in signaling pathways regulated by p53 and NF-κB.

PRMT4_Signaling_Pathway cluster_input Upstream Signals cluster_core PRMT4 Core Activity cluster_substrates Substrates cluster_output Downstream Effects Nuclear Receptors Nuclear Receptors PRMT4 PRMT4 Nuclear Receptors->PRMT4 p53 p53 p53->PRMT4 NF-kB NF-kB NF-kB->PRMT4 SAH SAH PRMT4->SAH Histones Histone H3 (R2, R17, R26) PRMT4->Histones Methylation Non-Histone Proteins p300/CBP MED12 BAF155 PRMT4->Non-Histone Proteins Methylation SAM SAM SAM->PRMT4 Transcriptional Activation Transcriptional Activation Histones->Transcriptional Activation Non-Histone Proteins->Transcriptional Activation RNA Processing RNA Processing Non-Histone Proteins->RNA Processing DNA Damage Response DNA Damage Response Non-Histone Proteins->DNA Damage Response

Caption: Simplified PRMT4 (CARM1) signaling pathway.

Experimental Workflow for PRMT4 Inhibitor Evaluation

The evaluation of PRMT4 inhibitors typically follows a multi-step process, beginning with biochemical assays to determine potency and selectivity, followed by cellular assays to assess on-target engagement and functional effects, and culminating in in vivo studies for preclinical validation.

Experimental_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Biochemical_Assays Biochemical Assays (IC50, Ki determination) Radiometric_Assay Radiometric Assay Biochemical_Assays->Radiometric_Assay AlphaLISA_Assay AlphaLISA Assay Biochemical_Assays->AlphaLISA_Assay Cellular_Assays Cellular Assays (Target Engagement, Phenotypic Effects) Western_Blot Western Blot (Substrate Methylation) Cellular_Assays->Western_Blot Proliferation_Assay Proliferation/Viability Assay Cellular_Assays->Proliferation_Assay In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD) Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Radiometric_Assay->Cellular_Assays AlphaLISA_Assay->Cellular_Assays Western_Blot->In_Vivo_Studies Proliferation_Assay->In_Vivo_Studies

Caption: General workflow for PRMT4 inhibitor evaluation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of PRMT4 inhibitors.

Biochemical PRMT4 Inhibition Assay (AlphaLISA)

This assay quantifies the methylation of a biotinylated histone H3 peptide by PRMT4.

  • Reagent Preparation:

    • Prepare Assay Buffer: 25 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, 0.01% Tween-20.

    • Dilute recombinant human PRMT4, S-adenosylmethionine (SAM), and biotinylated histone H3 peptide substrate in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound active metabolite) in Assay Buffer.

  • Enzymatic Reaction:

    • In a 384-well white OptiPlate™, add 5 µL of the inhibitor dilution or vehicle control.

    • Add 2.5 µL of diluted PRMT4 enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the biotinylated histone H3 peptide/SAM mix.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads (conjugated to an anti-methylarginine antibody) and incubate for 60 minutes.

    • Add 10 µL of Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular PRMT4 Target Engagement Assay (Western Blot)

This method assesses the ability of an inhibitor to block the methylation of endogenous PRMT4 substrates in cells.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to 70-80% confluency.

    • Treat the cells with increasing concentrations of the PRMT4 inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the methylated substrate (e.g., anti-dimethyl-BAF155 or anti-dimethyl-MED12) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the methylated protein signal to the total protein signal and the loading control.

    • Calculate the percentage of inhibition of methylation at each inhibitor concentration and determine the cellular IC50 value.

Independent Verification of SKI-73's Mechanism: A Comparative Guide to PRMT4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SKI-73, a chemical probe for Protein Arginine Methyltransferase 4 (PRMT4/CARM1), with other known PRMT4 inhibitors. The information presented herein is supported by experimental data from independent studies to verify its mechanism of action and comparative efficacy.

Introduction to this compound and PRMT4

This compound is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of PRMT4.[1] PRMT4 is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of gene transcription, and its dysregulation has been implicated in various diseases, including cancer. PRMT4 is known to methylate histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation. It also participates in signaling pathways such as the AKT/mTOR pathway, promoting cancer progression.

Comparative Analysis of PRMT4 Inhibitors

The following table summarizes the quantitative data for SKI-72 and other well-characterized PRMT4 inhibitors. This data is compiled from various independent studies to provide a comparative overview of their potency and selectivity.

InhibitorTypeTarget(s)IC50 (nM) vs PRMT4Cellular Activity (IC50, nM)Selectivity ProfileMechanism of ActionReference(s)
SKI-72 Small MoleculePRMT4< 0.5Potent inhibition of cellular substrate methylation>1000-fold selective for PRMT4 over 38 other methyltransferasesTargets the S-adenosylmethionine (SAM) binding pocket[2]
TP-064 Small MoleculePRMT4< 10BAF155 methylation: 340, MED12 methylation: 43>100-fold selective for PRMT4 over other PRMTs (except PRMT6, IC50 = 1.3 µM)Binds to the substrate-binding site[3][4][5]
MS049 Small MoleculePRMT4, PRMT634Med12-Rme2a: 1400Dual inhibitor of PRMT4 and PRMT6, >300-fold selective over PRMT1 and PRMT3Noncompetitive with both SAM and peptide substrate[6]
EZM2302 Small MoleculePRMT4-Antiproliferative effects in multiple myeloma modelsSpecific and potent in vitroBinds to the substrate-binding site[7]

Independent Verification of this compound's Mechanism

While the initial discovery of this compound provided a thorough characterization of its mechanism, its acceptance as a reliable chemical probe relies on independent verification. A study by Scheer et al. (2019) serves as a key independent validation.[1] In this study, this compound was used to investigate the role of PRMT4 in breast cancer cell invasion. The researchers confirmed that this compound treatment recapitulated the effects of PRMT4 knockout, leading to a reduction in cell invasiveness.[1] Furthermore, single-cell RNA-seq analysis revealed that this compound alters epigenetic plasticity and suppresses the invasion-prone subpopulation of breast cancer cells, providing strong evidence for its on-target engagement of PRMT4 in a distinct biological context.[1] Another study highlighted that this compound, as a prodrug of SKI-72, targets the highly conserved S-adenosylmethionine (AdoMet)-binding pocket, which can limit selectivity.[7]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PRMT4 Signaling Pathway

PRMT4_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT4 PRMT4 (CARM1) H3R17me H3R17me (Asymmetric Dimethylation) PRMT4->H3R17me Methylation Methylated_TFs Methylated Transcription Factors PRMT4->Methylated_TFs Methylation Histone_H3 Histone H3 Histone_H3->H3R17me Gene_Expression Target Gene Expression (e.g., related to proliferation, differentiation) H3R17me->Gene_Expression Activation Transcription_Factors Transcription Factors (e.g., p160, CBP/p300) Transcription_Factors->Methylated_TFs Methylated_TFs->Gene_Expression Co-activation AKT_mTOR AKT/mTOR Pathway PRMT4_cyto PRMT4 AKT_mTOR->PRMT4_cyto Activation? PRMT4_cyto->PRMT4 Nuclear Translocation

Caption: PRMT4 (CARM1) signaling pathway in the nucleus.

Experimental Workflow for PRMT4 Inhibitor Validation

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Recombinant PRMT4 Enzyme AlphaLISA AlphaLISA Assay (IC50 Determination) Biochem_Start->AlphaLISA Radiometric Radiometric Assay (IC50 Determination) Biochem_Start->Radiometric Cell_Culture Cancer Cell Lines (e.g., Breast Cancer, Multiple Myeloma) Western_Blot Western Blot (Histone Methylation Levels) Cell_Culture->Western_Blot Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Cell_Culture->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Cell Invasion, Proliferation) Cell_Culture->Phenotypic_Assay

Caption: Workflow for validating PRMT4 inhibitors.

Experimental Protocols

Biochemical Assay: AlphaLISA for PRMT4 Activity

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against PRMT4.

Materials:

  • Recombinant human PRMT4 enzyme

  • Biotinylated histone H3 peptide substrate

  • S-adenosylmethionine (SAM)

  • AlphaLISA anti-methylarginine acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% BSA)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a 384-well plate, add the PRMT4 enzyme and the test inhibitor at various concentrations.

  • Initiate the methylation reaction by adding a mixture of the biotinylated histone H3 peptide substrate and SAM.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the methylated product by adding a suspension of AlphaLISA acceptor beads and streptavidin-coated donor beads.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Western Blot for Histone H3 Methylation

Objective: To assess the effect of a PRMT4 inhibitor on the levels of H3R17 methylation in cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3R17me2a and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3R17me2a overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the relative change in H3R17 methylation.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for SKI-73

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the PRMT4 inhibitor SKI-73, adherence to proper disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent research chemical.

Disclaimer: As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following procedures are based on general best practices for the disposal of potent, small-molecule kinase inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical you are working with. This information should supplement, not replace, institutional and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure risks.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are essential. Consider double-gloving for added protection.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A buttoned lab coat will protect your clothing and skin from contamination.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, a quantitative data table cannot be definitively provided. The following table serves as a template for researchers to populate with information obtained from a compound-specific SDS, when available.

ParameterValueSource
CAS Number Not Available-
Molecular Formula Not Available-
Solubility Specify Solvent & ConcentrationSDS Section 9
Stability Specify ConditionsSDS Section 10
LD50 (Oral, Rat) Not AvailableSDS Section 11
Ecotoxicity Not AvailableSDS Section 12

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the sanitary sewer.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental reactions and ensure proper disposal.

  • Solid Waste: This includes unused or expired this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper), and used PPE.

  • Liquid Waste: This category encompasses all solutions containing this compound, such as stock solutions (e.g., in DMSO), cell culture media, and assay buffers.

Step 2: Waste Containment

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Use a dedicated, shatter-resistant, and leak-proof container for all liquid waste.

    • Ensure the container material is compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvents).

    • Never fill liquid waste containers beyond 90% capacity to allow for expansion.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • All waste containers must be labeled with the words "Hazardous Waste ".

  • The full chemical name, "This compound ", must be clearly written.

  • List all other components in the waste container, including solvents and their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

Step 4: Storage

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Ensure that incompatible waste streams are segregated to prevent dangerous reactions.

Step 5: Professional Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company.

  • Follow all institutional procedures for requesting a waste pickup, including completing any necessary forms or tags.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in public safety literature, the disposal workflow itself is a critical safety protocol.

Logical Workflow for this compound Disposal cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen solid_waste Solid Waste (e.g., contaminated tips, gloves) waste_gen->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO, media) waste_gen->liquid_waste Liquid contain_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid labeling Label with 'Hazardous Waste', Chemical Name, and Contents contain_solid->labeling storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->labeling contain_liquid->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathway Context

This compound is an inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 plays a crucial role in transcriptional regulation by methylating arginine residues on histone and non-histone proteins, thereby influencing gene expression. Understanding this pathway provides context for the biological impact of this compound.

Simplified PRMT4 (CARM1) Signaling Pathway cluster_upstream Upstream Signals cluster_core Core Mechanism cluster_downstream Downstream Effects nuclear_receptors Nuclear Receptors (e.g., Steroid Hormone Receptors) prmt4 PRMT4 (CARM1) nuclear_receptors->prmt4 transcription_factors Transcription Factors (e.g., p53, NF-κB) transcription_factors->prmt4 coactivators Coactivators (e.g., p160, CBP/p300) prmt4->coactivators Methylates histones Histone H3 prmt4->histones Methylates (H3R17/26) ski73 This compound ski73->prmt4 Inhibits chromatin Chromatin Remodeling coactivators->chromatin histones->chromatin gene_expression Altered Gene Expression chromatin->gene_expression cellular_processes Cellular Processes (Proliferation, Differentiation, etc.) gene_expression->cellular_processes

Caption: Simplified PRMT4 signaling pathway inhibited by this compound.

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